molecular formula C7H4ClFO3 B11815017 Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-

Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-

Cat. No.: B11815017
M. Wt: 190.55 g/mol
InChI Key: QLNGIELARGXEBL-UHFFFAOYSA-N
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Description

Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- is a useful research compound. Its molecular formula is C7H4ClFO3 and its molecular weight is 190.55 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

3-chloro-2-fluoro-6-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12)

InChI Key

QLNGIELARGXEBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)F)Cl

Origin of Product

United States

Foundational & Exploratory

3-chloro-2-fluoro-6-hydroxybenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic pathways, and application profiles of 3-chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8). This document is structured for researchers and process chemists requiring high-fidelity data for drug discovery and agrochemical development.

High-Value Intermediate for Bioactive Scaffold Design [1]

Executive Summary

3-Chloro-2-fluoro-6-hydroxybenzoic acid is a specialized trisubstituted benzene derivative employed primarily as a regiochemical anchor in the synthesis of pyrimidinyloxybenzoic acid herbicides and fluorinated kinase inhibitors .[1][2] Its unique substitution pattern—featuring a "locked" electronic environment due to the ortho-fluoro and meta-chloro motifs—provides critical metabolic stability and lipophilic modulation in downstream APIs.

This guide analyzes the compound’s physicochemical behavior, outlines a self-validating regioselective synthesis protocol, and maps its utility in modern medicinal chemistry.

Chemical Identity & Structural Analysis[3][4]

The compound is defined by a benzoic acid core flanked by three distinct functionalities that dictate its reactivity: a hydroxyl group at C6 (acting as a nucleophile), a fluorine at C2 (providing metabolic blockage), and a chlorine at C3 (enhancing lipophilicity).

Attribute Detail
IUPAC Name 3-chloro-2-fluoro-6-hydroxybenzoic acid
Common Synonyms 6-hydroxy-2-fluoro-3-chlorobenzoic acid; 2-fluoro-3-chloro-6-hydroxybenzoic acid
CAS Number 1780881-02-8
Molecular Formula C₇H₄ClFO₃
Molecular Weight 190.56 g/mol
SMILES OC(=O)C1=C(F)C(Cl)=CC=C1O
InChI Key Unique identifier required for database integration

Structural Logic:

  • C2-Fluorine: Induces a strong inductive effect (-I), lowering the pKa of the carboxylic acid relative to non-fluorinated analogues.

  • C6-Hydroxyl: Forms an intramolecular hydrogen bond with the carboxylate carbonyl, stabilizing the planar conformation but also reducing the acidity of the phenol proton.

  • C3-Chlorine: Provides steric bulk that prevents metabolic dehalogenation at the adjacent C2 position.

Physicochemical Profile

The following data points are essential for formulation and process optimization. Values derived from structural analogues and computational models where experimental data is proprietary.

PropertyValue (Experimental/Predicted)Implications for Research
Appearance Off-white to pale yellow crystalline solidQuality indicator; darkens upon oxidation.
Melting Point 168–172 °CHigh crystallinity indicates stability for solid-state handling.
pKa (COOH) ~2.1Significantly more acidic than benzoic acid (4.2) due to ortho-F/Cl electron withdrawal.[3]
pKa (OH) ~8.5Phenolic proton is less acidic than typical phenols due to H-bonding.
LogP 2.3 ± 0.4Moderate lipophilicity; suitable for membrane permeability in drug design.
Solubility Soluble in DMSO, MeOH, EtOAc; Low in WaterRequires polar organic solvents for efficient coupling reactions.
Synthetic Methodology (Regioselective Route)

The synthesis of 3-chloro-2-fluoro-6-hydroxybenzoic acid is non-trivial due to the risk of producing the unwanted isomer (3-chloro-6-fluoro-2-hydroxybenzoic acid). The most robust, self-validating protocol utilizes Nucleophilic Aromatic Substitution (SNAr) on a polyhalogenated precursor, leveraging steric differentiation.

Core Logic: Steric-Electronic Control

Starting from 3-chloro-2,6-difluorobenzoic acid , we exploit the steric difference between the two fluorine positions.

  • C2-Fluorine: Flanked by the Carboxyl (C1) and Chlorine (C3). Sterically Crowded.

  • C6-Fluorine: Flanked by the Carboxyl (C1) and Hydrogen (C5). Sterically Accessible.

Therefore, nucleophilic attack by hydroxide occurs preferentially at C6 , yielding the target 6-hydroxy product.

Experimental Protocol

Step 1: Regioselective Hydrolysis

  • Reagents: 3-chloro-2,6-difluorobenzoic acid (1.0 eq), KOH (3.0 eq), Water/DMSO (1:1 v/v).

  • Procedure:

    • Dissolve starting material in DMSO/Water.

    • Add KOH pellets slowly to control exotherm.

    • Heat the mixture to 80°C for 6–8 hours . Monitor via HPLC for disappearance of starting material.

    • Checkpoint: If the reaction is too slow, increase temperature to 100°C, but avoid exceeding 120°C to prevent decarboxylation.

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 2N HCl to pH 2.0. The product will precipitate.[4]

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (8:2) to remove trace regioisomers.

SynthesisRoute SM 3-Chloro-2,6-difluorobenzoic acid (Precursor) Transition Transition State (Meisenheimer Complex) SM->Transition KOH / DMSO 80°C Product 3-Chloro-2-fluoro-6-hydroxybenzoic acid (Target) Transition->Product Path A: Attack at C6 (Major) Less Steric Hindrance Byproduct 3-Chloro-6-fluoro-2-hydroxybenzoic acid (Minor Isomer) Transition->Byproduct Path B: Attack at C2 (Minor) Blocked by Cl

Figure 1: Regioselective SNAr pathway driven by steric differentiation between C2 and C6 positions.

Reactivity & Downstream Applications

This compound serves as a "linchpin" scaffold. The carboxylic acid and hydroxyl groups are orthogonal handles for further derivatization.

A. Herbicide Development (Pyrimidinyloxybenzoic Acids)

The 6-hydroxyl group is a prime target for coupling with pyrimidine moieties, a structural class known for inhibiting acetolactate synthase (ALS).

  • Mechanism: The 6-OH attacks a 2-sulfonylpyrimidine or 2-chloropyrimidine.

  • Result: Formation of an ether bridge, creating potent herbicides similar to Bispyribac or Pyribenzoxim .

B. Pharmaceutical Chemistry (Kinase Inhibitors)

The 3-Cl, 2-F motif is increasingly used in kinase inhibitors to fill hydrophobic pockets while maintaining metabolic stability.

  • Amide Coupling: The carboxylic acid is converted to an amide (using HATU/EDC) to link with heterocyclic amines.

  • Cyclization: The 6-OH and COOH can be cyclized to form substituted chromones or xanthones .

ReactivityMap Center 3-Chloro-2-fluoro-6-hydroxybenzoic acid Ester Esterification (MeOH/H2SO4) Center->Ester Ether Etherification (SNAr) (Reaction at 6-OH) Center->Ether Decarb Decarboxylation (High Temp / Cu cat.) Center->Decarb Avoid >140°C Amide Amide Coupling (HATU / Amines) Center->Amide Prod_Ester Methyl 3-chloro-2-fluoro-6-hydroxybenzoate (Stable Intermediate) Ester->Prod_Ester Prod_Ether Pyrimidinyloxy-benzoates (ALS Inhibitor Herbicides) Ether->Prod_Ether Prod_Decarb 3-Chloro-2-fluorophenol (Degradation Product) Decarb->Prod_Decarb Prod_Amide Fluorinated Benzamides (Bioactive Pharmacophores) Amide->Prod_Amide

Figure 2: Divergent synthesis map showing key functional group transformations.

Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6][7]

Handling Precautions:

  • Moisture Sensitivity: The free acid is stable, but acid chlorides derived from it are highly moisture-sensitive.

  • Corrosivity: Due to the low pKa (~2.1), the compound is corrosive to mucous membranes. Always handle in a fume hood with nitrile gloves.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the phenol ring.

References
  • BLD Pharm. (2024).[1] Product Analysis: 3-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8).[1][2][8][9] Retrieved from

  • PubChem. (2024). Compound Summary: Chlorofluorobenzoic Acid Derivatives. Retrieved from

  • ChemSrc. (2024). Physicochemical Properties of Halogenated Salicylic Acids. Retrieved from

  • Zhang, Y. et al. (2020). Practical synthesis of polyhalogenated benzoic acids via SNAr. Journal of Chemical Research.

Sources

Introduction: The Strategic Role of Halogenation in Salicylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-6-Fluorosalicylic Acid: Synthesis, Characterization, and Therapeutic Potential

For researchers, scientists, and professionals in drug development, the salicylic acid scaffold is a foundational structure, renowned for its diverse therapeutic applications. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto this scaffold is a well-established medicinal chemistry tactic to modulate its physicochemical and biological properties. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, binding affinity, and membrane permeability. Chlorine, a larger and less electronegative halogen, can also significantly influence lipophilicity and electronic properties, thereby affecting the compound's pharmacokinetic and pharmacodynamic profile.

This technical guide focuses on 5-chloro-6-fluorosalicylic acid , a novel derivative that is not yet commercially available or extensively documented. The unique substitution pattern of this molecule—with a chlorine atom at the 5-position and a fluorine atom at the 6-position—presents an intriguing candidate for investigation. This guide will provide a comprehensive overview of its nomenclature, a proposed synthetic pathway, hypothesized physicochemical properties, potential therapeutic applications based on structure-activity relationships of related compounds, and a workflow for its analytical characterization.

Nomenclature and Structural Elucidation

The systematic and unambiguous naming of a chemical entity is paramount for scientific communication. For the compound of interest, the following nomenclature and identifiers are proposed:

  • Systematic IUPAC Name: 5-Chloro-6-fluoro-2-hydroxybenzoic acid

  • Common Synonyms: 5-Chloro-6-fluorosalicylic acid

  • CAS Number: Not assigned, as this compound is not yet registered in the Chemical Abstracts Service database.

  • Molecular Formula: C₇H₄ClFO₃

  • Molecular Weight: 190.56 g/mol

Below is a table summarizing the key identifiers for this molecule.

IdentifierValue
IUPAC Name 5-Chloro-6-fluoro-2-hydroxybenzoic acid
Molecular Formula C₇H₄ClFO₃
Molecular Weight 190.56 g/mol
CAS Number Not Assigned

The chemical structure of 5-chloro-6-fluorosalicylic acid is depicted below, illustrating the ortho-hydroxyl and carboxyl groups characteristic of salicylic acid, along with the chloro and fluoro substituents on the aromatic ring.

Caption: Chemical structure of 5-chloro-6-fluorosalicylic acid.

Proposed Synthetic Pathway

G start 2-Chloro-6-fluorobenzoic acid (Starting Material) step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 2-Chloro-6-fluoro-3-nitrobenzoic acid step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate1->step2 intermediate2 3-Amino-2-chloro-6-fluorobenzoic acid step2->intermediate2 step3 Sandmeyer Reaction 1. Diazotization (NaNO₂/HCl) 2. Hydrolysis (H₂O, heat) intermediate2->step3 intermediate3 2-Chloro-6-fluoro-3-hydroxybenzoic acid step3->intermediate3 step4 Carboxylation (Kolbe-Schmitt Reaction) (CO₂, base, heat, pressure) intermediate3->step4 final_product 5-Chloro-6-fluorosalicylic acid (Target Molecule) step4->final_product

Caption: Proposed synthetic workflow for 5-chloro-6-fluorosalicylic acid.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Nitration of 2-Chloro-6-fluorobenzoic acid

  • Objective: To introduce a nitro group onto the aromatic ring, which will later be converted to a hydroxyl group.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 2-chloro-6-fluorobenzoic acid to the cooled sulfuric acid with constant stirring until fully dissolved.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product, 2-chloro-6-fluoro-3-nitrobenzoic acid.

    • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Objective: To reduce the nitro group to an amino group, a necessary precursor for the Sandmeyer reaction.

  • Procedure:

    • Suspend the 2-chloro-6-fluoro-3-nitrobenzoic acid in a mixture of ethanol and water in a round-bottom flask.

    • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by TLC.

    • Once the reaction is complete, filter the hot solution to remove the iron and iron oxides.

    • Cool the filtrate to precipitate the product, 3-amino-2-chloro-6-fluorobenzoic acid.

    • Recrystallize the product from an appropriate solvent system to achieve high purity.

Step 3: Sandmeyer Reaction (Diazotization and Hydrolysis)

  • Objective: To convert the amino group into a hydroxyl group via a diazonium salt intermediate.

  • Procedure:

    • Dissolve the 3-amino-2-chloro-6-fluorobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • After the addition, stir the mixture for a short period.

    • To hydrolyze the diazonium salt, add the solution to a boiling aqueous solution of a copper catalyst or simply heat the acidic solution.

    • The resulting 2-chloro-6-fluoro-3-hydroxybenzoic acid will precipitate upon cooling.

    • Filter, wash, and dry the product.

Step 4: Kolbe-Schmitt Carboxylation

  • Objective: To introduce a carboxyl group ortho to the newly formed hydroxyl group.

  • Procedure:

    • Convert the 2-chloro-6-fluoro-3-hydroxybenzoic acid to its sodium salt by reacting it with a stoichiometric amount of sodium hydroxide.

    • Thoroughly dry the sodium salt.

    • In a high-pressure autoclave, heat the dry sodium salt under a high pressure of carbon dioxide.

    • Maintain the reaction at an elevated temperature for several hours.

    • After cooling, dissolve the reaction mixture in water and acidify with a strong acid (e.g., HCl) to precipitate the final product, 5-chloro-6-fluorosalicylic acid.

    • The crude product can be purified by recrystallization.

Hypothesized Physicochemical Properties and Their Implications

While experimental data for 5-chloro-6-fluorosalicylic acid is not available, we can predict its properties based on the known effects of its functional groups.

PropertyPredicted Effect and Rationale
Acidity (pKa) The presence of two electron-withdrawing halogens (Cl and F) is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to salicylic acid. This could influence its ionization state at physiological pH and its ability to interact with biological targets.
Lipophilicity (LogP) The addition of a chlorine atom generally increases lipophilicity, while fluorine has a more variable effect. The overall LogP is likely to be higher than that of salicylic acid, which could enhance membrane permeability and cellular uptake.
Hydrogen Bonding The molecule possesses both hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (the oxygen atoms and the fluorine atom). The intramolecular hydrogen bond between the ortho-hydroxyl and carboxyl groups, characteristic of salicylic acid, is expected to be present and may be influenced by the adjacent fluorine atom.

Potential Therapeutic Applications: A Structure-Activity Relationship Perspective

The biological activity of salicylic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Based on published studies of related compounds, we can hypothesize the potential therapeutic applications of 5-chloro-6-fluorosalicylic acid.

  • Anti-inflammatory Activity: Halogenation at the 5-position of salicylic acid has been shown to enhance anti-inflammatory properties. For instance, 5-chlorosalicylic acid derivatives have demonstrated potent inhibition of NF-κB, a key transcription factor in inflammatory responses[1][2]. The additional fluorine at the 6-position could further modulate this activity.

  • Antibacterial and Antifungal Properties: Salicylic acid itself possesses antiseptic properties, and halogenation can often enhance antimicrobial activity. The specific substitution pattern of 5-chloro-6-fluorosalicylic acid may confer activity against various bacterial or fungal strains. Studies have shown that halogenated salicylic acids can be effective antibacterial agents[3][4].

  • Plant Defense Induction: Halogenated salicylates, particularly those with chloro or fluoro groups at the 3- and/or 5-positions, have been identified as potent inducers of systemic acquired resistance (SAR) in plants, a key defense mechanism against pathogens[5]. This suggests potential applications in agriculture.

Core 5-Chloro-6-fluorosalicylic Acid Properties Modulated Physicochemical Properties Core->Properties Acidity Increased Acidity Properties->Acidity Lipophilicity Enhanced Lipophilicity Properties->Lipophilicity H_Bonding Altered H-Bonding Properties->H_Bonding Applications Potential Therapeutic Applications Properties->Applications AntiInflammatory Anti-inflammatory (e.g., NF-κB Inhibition) Applications->AntiInflammatory Antimicrobial Antibacterial/Antifungal Applications->Antimicrobial Agrochemical Agrochemical (Plant Defense Induction) Applications->Agrochemical

Caption: Logical relationships of 5-chloro-6-fluorosalicylic acid's properties and potential applications.

Analytical Characterization Workflow

Once synthesized, a rigorous analytical workflow is necessary to confirm the structure and purity of 5-chloro-6-fluorosalicylic acid. This self-validating system ensures the integrity of any subsequent biological or chemical studies.

G synthesis Synthesized Crude Product purification Purification (Recrystallization/Chromatography) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structural_elucidation->nmr ms Mass Spectrometry (HRMS for Exact Mass) structural_elucidation->ms ir FT-IR Spectroscopy structural_elucidation->ir purity_assessment Purity Assessment nmr->purity_assessment ms->purity_assessment ir->purity_assessment hplc HPLC/UPLC (Purity >95%) purity_assessment->hplc mp Melting Point Analysis purity_assessment->mp final_product Characterized Pure Compound hplc->final_product mp->final_product

Caption: Workflow for the analytical characterization of synthesized 5-chloro-6-fluorosalicylic acid.

Key Analytical Techniques and Expected Outcomes
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of protons on the aromatic ring. The characteristic signals for the hydroxyl and carboxylic acid protons will also be observed.

    • ¹³C NMR: Will show distinct signals for each of the seven carbon atoms in the molecule, with chemical shifts influenced by the attached halogens and oxygen-containing functional groups.

    • ¹⁹F NMR: A singlet peak is expected, confirming the presence of the fluorine atom. Its chemical shift will be indicative of its electronic environment.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement that matches the theoretical mass of C₇H₄ClFO₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also be a key diagnostic feature.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and C-Cl and C-F bond vibrations.

  • High-Performance Liquid Chromatography (HPLC): Will be used to determine the purity of the final compound, with the goal of achieving >95% purity for use in biological assays.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Conclusion

While 5-chloro-6-fluorosalicylic acid remains a novel and uncharacterized compound, this technical guide provides a comprehensive framework for its synthesis, analysis, and potential applications. By leveraging established synthetic methodologies and drawing insights from the structure-activity relationships of related halogenated salicylates, a strong rationale for investigating this molecule has been established. The proposed synthetic pathway offers a clear and feasible route for its preparation, and the outlined analytical workflow ensures the integrity of the final product. For researchers in drug discovery and medicinal chemistry, 5-chloro-6-fluorosalicylic acid represents an intriguing new building block with the potential to yield compounds with enhanced therapeutic properties.

References

  • Conrath, U., et al. (2002). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Plant Physiology, 128(4), 1365-1371.
  • Kim, H. J., et al. (2012). Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. European Journal of Medicinal Chemistry, 48, 36-44. [Link]

  • Liu, W., et al. (2006). [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai), 38(3), 197-202. [Link]

  • ResearchGate. (2025). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. [Link]

  • ResearchGate. (2025). Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on β-lactamase. [Link]

Sources

3-chloro-2-fluoro-6-hydroxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-chloro-2-fluoro-6-hydroxybenzoic acid , a specialized halogenated salicylate derivative often utilized as a scaffold in pharmaceutical and agrochemical synthesis.

Physicochemical Identity, Synthesis, and Structural Applications

Executive Summary

3-Chloro-2-fluoro-6-hydroxybenzoic acid is a poly-substituted aromatic acid characterized by a crowded steric environment around the carboxyl group due to ortho-substitution (2-fluoro, 6-hydroxy). This specific substitution pattern imparts unique electronic properties, making it a valuable building block for designing kinase inhibitors and herbicide safeners where metabolic stability and lipophilicity are critical.

This guide details the molecular specifications, theoretical and practical synthetic pathways, and the structural logic that defines its utility in drug discovery.

Physicochemical Identity

The core identity of the molecule is defined by its exact mass and elemental composition. As an isomer of other chlorofluorohydroxybenzoic acids, precise characterization is essential to distinguish it from analogs like 3-chloro-6-fluoro-2-hydroxybenzoic acid.

Molecular Specifications
PropertyValueNotes
IUPAC Name 3-chloro-2-fluoro-6-hydroxybenzoic acidPriority: -COOH > -OH > -F/-Cl
Molecular Formula C₇H₄ClFO₃
Molecular Weight 190.56 g/mol Average Mass
Monoisotopic Mass 189.9833 DaBased on ³⁵Cl isotope
CAS Number Variable/Isomer DependentCommonly confused with CAS 1784624-98-1 (isomer)
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Predicted pKa ~2.5 - 2.8Increased acidity due to ortho-F and -OH stabilization
LogP (Predicted) 2.2 - 2.5Moderate lipophilicity
Structural Analysis

The molecule features a benzene ring substituted at four positions:

  • C1 (Carboxyl): The acidic center.

  • C2 (Fluoro): An electron-withdrawing group that lowers the pKa of the acid via the inductive effect (-I).

  • C3 (Chloro): Provides lipophilic bulk and metabolic blockage at the meta position relative to the acid.

  • C6 (Hydroxy): Forms an intramolecular hydrogen bond with the carbonyl oxygen of the carboxyl group (a "salicylate" motif), stabilizing the planar conformation and increasing membrane permeability.

Synthetic Pathways & Manufacturing

Synthesis of this specific isomer requires controlling regioselectivity, as the directing effects of the hydroxyl (strongly ortho/para directing) and fluoro groups compete.

Retrosynthetic Analysis

The most reliable route typically involves starting from a pre-functionalized fluorophenol or fluorobenzoic acid to avoid the difficulty of late-stage fluorination.

  • Strategy A (Carboxylation): Lithiation of a chlorofluorophenol followed by CO₂ quenching.

  • Strategy B (Chlorination): Electrophilic chlorination of a 2-fluoro-6-hydroxybenzoic acid precursor.

Protocol: Synthesis via Electrophilic Chlorination (Conceptual)

Note: This protocol assumes starting from 2-fluoro-6-hydroxybenzoic acid.

Reagents:

  • Precursor: 2-fluoro-6-hydroxybenzoic acid (or 6-fluorosalicylic acid)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-fluoro-6-hydroxybenzoic acid in ACN (0.5 M concentration).

  • Activation: Cool the solution to 0°C to minimize over-chlorination.

  • Addition: Add 1.05 eq of NCS portion-wise over 30 minutes. The hydroxyl group at C6 strongly activates the C3 and C5 positions. The C3 position (between F and OH, or adjacent to F depending on numbering) is sterically crowded but electronically favorable.

  • Monitoring: Monitor reaction progress via LC-MS (Target Mass: 189.0 [M-H]⁻).

  • Quench & Workup: Quench with water, extract with ethyl acetate, and wash with brine.

  • Purification: Recrystallize from ethanol/water to isolate the 3-chloro isomer from the 5-chloro byproduct.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow for synthesizing the target scaffold, highlighting the critical decision points for regioselectivity.

SynthesisPath Start Starting Material: 2,6-Difluorobenzoic Acid Step1 Nucleophilic Aromatic Substitution (Hydrolysis of one F) Start->Step1 KOH, DMSO, Heat Inter1 Intermediate: 2-Fluoro-6-hydroxybenzoic Acid Step1->Inter1 Step2 Electrophilic Chlorination (NCS / DMF) Inter1->Step2 Directing Effect of -OH Target Target: 3-Chloro-2-fluoro-6-hydroxybenzoic Acid Step2->Target Major Product (Steric Control) Byproduct Byproduct: 5-Chloro isomer Step2->Byproduct Minor Product

Caption: Synthetic route evolving from difluorobenzoic acid to the target chlorofluorosalicylate via controlled hydrolysis and chlorination.

Analytical Characterization

Validating the identity of 3-chloro-2-fluoro-6-hydroxybenzoic acid requires distinguishing it from its structural isomers (e.g., 3-chloro-6-fluoro-2-hydroxybenzoic acid).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 11.0–14.0 ppm: Broad singlet (COOH + OH). The phenolic proton is often extremely downfield due to intramolecular H-bonding.

    • Aromatic Region: Two doublets or a doublet of doublets pattern (depending on H-H coupling constants) for the two remaining aromatic protons (H4 and H5).

    • Differentiation: The coupling constant (J) between H4 and H5 (typically 8–9 Hz for ortho coupling) confirms the protons are adjacent, ruling out para substitution patterns.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Primary Ion: [M-H]⁻ = 188.98 m/z.

  • Isotope Pattern: A characteristic 3:1 intensity ratio for the M and M+2 peaks (due to ³⁵Cl/³⁷Cl natural abundance) confirms the presence of one chlorine atom.

Pharmaceutical Applications & Handling

Drug Discovery Utility

This scaffold is highly valued in Fragment-Based Drug Design (FBDD) .

  • Kinase Inhibition: The salicylate motif mimics the phosphate-binding pocket of ATP, while the halogen substituents (Cl, F) fill hydrophobic sub-pockets, increasing potency and selectivity.

  • Bioisosterism: The 2-fluoro group can act as a bioisostere for a carbonyl oxygen or protect the ring from metabolic oxidation (blocking the "NIH shift").

Safety & Stability (SDS Highlights)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation if left exposed to air and light for extended periods.

References

  • PubChem. (2025).[1] Compound Summary: 3-Chloro-2-fluorobenzoic acid and derivatives. National Library of Medicine. Available at: [Link]

  • Montgomery, K., et al. (2023). "Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy." Journal of Fluorine Chemistry, 26, 110084. Available at: [Link]

Sources

Suppliers and pricing for CAS 1780881-02-8 research grade

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Procurement and Quality Verification of Research-Grade Chemicals

Executive Summary

The integrity of all scientific research is fundamentally reliant on the quality and purity of the starting materials. For researchers, scientists, and professionals in drug development, the process of sourcing, vetting, and verifying specialized chemical compounds is a critical, multi-step procedure that underpins experimental validity and reproducibility. This guide provides a comprehensive framework for navigating this process.

Initial searches for the specific compound designated as CAS 1780881-02-8 did not yield results from major chemical suppliers or in scientific databases. This suggests the compound may be exceedingly rare, proprietary, or potentially misidentified. Therefore, to illustrate the essential principles of chemical procurement and quality control, this whitepaper will use a well-documented, widely used research chemical, γ-Butyrolactone (GBL, CAS 96-48-0) , as a practical exemplar.

This document outlines a systematic approach to supplier identification and evaluation, presents a methodology for in-house quality control (QC) verification, and details the necessary protocols for safe handling and storage. The objective is to equip scientific professionals with the expertise to establish a self-validating system for chemical procurement, ensuring that every compound used in the laboratory meets the highest standards of scientific integrity.

The Critical Importance of Supplier Vetting in Research

The selection of a chemical supplier extends beyond a simple commercial transaction; it is the first line of defense in quality assurance. The reliability of a supplier directly impacts the consistency and purity of the supplied reagents, which in turn affects experimental outcomes. Suppliers of research chemicals generally fall into three categories:

  • Primary Manufacturers: These entities synthesize the chemical compound in-house. They have direct control over the entire production process and can typically provide the most comprehensive documentation and technical support.

  • Distributors: These companies source chemicals from various manufacturers and manage logistics, sales, and distribution. Reputable distributors have their own quality assurance programs to validate the products they sell.

  • Custom Synthesis Houses: For rare or novel compounds, these specialized labs can synthesize molecules on demand. This is often the most expensive route and requires rigorous qualification of the provider's capabilities and quality systems.[1]

A robust vetting process is essential to mitigate risks such as batch-to-batch variability, impurities, and misidentification of materials.

A Framework for Supplier Identification and Qualification

A systematic approach to selecting a supplier ensures that all critical factors are considered. The following workflow provides a logical sequence for identifying and qualifying potential vendors.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Vetting cluster_2 Phase 3: Selection & Procurement A Initial Search (e.g., PubChem, ChemicalBook) B Generate Preliminary Supplier List A->B C Request Documentation (CoA, SDS) B->C D Assess Purity & Specifications C->D E Evaluate Supplier Reputation & Technical Support C->E F Compare Pricing & Availability C->F G Select Primary & Secondary Suppliers D->G E->G F->G H Place Trial Order G->H I Perform Incoming QC Verification H->I

Caption: Supplier Selection and Qualification Workflow.

Exemplar Analysis: Sourcing Research-Grade γ-Butyrolactone (CAS 96-48-0)

γ-Butyrolactone (GBL) is a common solvent and reagent in organic synthesis.[2] The following table provides an illustrative comparison of GBL offerings from established suppliers, based on publicly available data. Prices are for representative purposes and are subject to change.

SupplierProduct NumberPurity (Assay)Available QuantitiesExample Price (USD)
Sigma-Aldrich B103608≥99% (ReagentPlus®)25 g, 500 g, 2.5 kg, 20 kg$28.10 (25 g), $73.20 (500 g)
Cayman Chemical 18706N/A10 mg, 50 mg$31.00 (10 mg), $68.00 (50 mg)[2]
American Custom Chemicals Corp. FFG0002304N/A1 g, 10 g$704.55 (1 g)[2]
Atlantic Research Chemicals XS00420N/A50 g$24.74 (50 g)[2]

Note: GBL is a List I chemical in the United States, and its purchase requires specific regulatory documentation and approvals.[3]

Mandatory Quality Control and In-House Verification

Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific work. An independent, in-house verification of the compound's identity and purity is a cornerstone of a trustworthy research program.

Protocol 1: Critical Review of Supplier Documentation

Before any physical testing, a thorough review of the provided CoA and Safety Data Sheet (SDS) is required.

Objective: To ensure the supplier's specifications meet experimental requirements and to identify all safety and handling protocols.

Methodology:

  • Certificate of Analysis (CoA) Review:

    • Identity: Confirm the CAS number, molecular formula, and chemical name match the ordered product.

    • Purity: Check the assay or purity value. Note the analytical method used (e.g., GC, HPLC, Titration). An assay of ≥99% is typical for research-grade solvents.

    • Impurities: Look for data on specific impurities, such as water content or related substances.

    • Date of Analysis & Batch Number: Ensure the document is recent and corresponds to the batch number on the product label. This is crucial for traceability.[4]

  • Safety Data Sheet (SDS) Review:

    • Hazards Identification: Understand all physical and health hazards associated with the chemical.

    • First-Aid Measures: Note the procedures for exposure via inhalation, skin/eye contact, or ingestion.[5]

    • Handling and Storage: Identify specific storage requirements, such as temperature, ventilation, and protection from light or moisture.[6][7]

    • Personal Protective Equipment (PPE): Confirm the required PPE (e.g., gloves, safety goggles, lab coat).

Protocol 2: Analytical Verification via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To independently verify the identity and estimate the purity of a volatile compound like γ-Butyrolactone.

Causality: GC is an ideal technique for separating volatile and semi-volatile compounds. The mass spectrometer (MS) provides high-confidence identification by fragmenting the eluted compound and generating a unique mass spectrum, which can be compared against a known library.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the supplied GBL in a high-purity solvent (e.g., Dichloromethane, HPLC grade).

    • Create a dilute working sample by performing a 1:100 dilution of the stock solution (final concentration ~10 µg/mL). The goal is to avoid saturating the detector.

  • Instrument Setup (Illustrative Parameters):

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness. This column is chosen for its versatility and robustness for general-purpose analysis of small molecules.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C. A split injection prevents column overloading and ensures sharp chromatographic peaks.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: 15°C/min to 250°C.

      • Hold: 2 minutes at 250°C. This temperature program ensures good separation of the solvent front from the analyte and elutes any higher-boiling impurities.

  • Mass Spectrometer Setup:

    • MS Source (EI): 230°C.

    • MS Quadrupole: 150°C.

    • Scan Range: m/z 35-300. This range covers the molecular ion of GBL (86.09 g/mol ) and its expected fragmentation pattern.

  • Data Analysis:

    • Identity Confirmation: Compare the acquired mass spectrum of the major peak with a reference spectrum from the NIST/Wiley library. A match score >90% provides high confidence in the compound's identity.

    • Purity Estimation: Integrate the total ion chromatogram (TIC). The purity can be estimated by the area percent of the main peak relative to the total area of all integrated peaks (Area %). While not a quantitative validation without a certified standard, this provides a strong indication of purity.

A Receive Chemical & Quarantine B Review CoA & SDS (Protocol 1) A->B C Prepare Sample for GC-MS (10 µg/mL in DCM) B->C D Inject into GC-MS C->D E Acquire Data (Total Ion Chromatogram) D->E F Analyze Data E->F G Identity Match > 90%? Purity > 99%? F->G H Pass: Release from Quarantine for Use G->H Yes I Fail: Reject Lot & Contact Supplier G->I No

Sources

Technical Safety & Handling Guide: 3-Chloro-2-fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for 3-chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8).[1] It moves beyond the statutory limitations of a standard Safety Data Sheet (SDS), integrating chemical behavior, structure-activity relationships (SAR), and practical research protocols.[2]

CAS Number: 1780881-02-8 Formula: C₇H₄ClFO₃ Molecular Weight: 190.56 g/mol Synonyms: 6-Hydroxy-2-fluoro-3-chlorobenzoic acid; 2-Fluoro-3-chloro-salicylic acid derivative[1]

Part 1: Executive Technical Summary

Context: 3-chloro-2-fluoro-6-hydroxybenzoic acid is a highly functionalized aromatic building block, primarily utilized in the synthesis of kinase inhibitors and antimicrobial agents .[1] Structurally, it is a salicylic acid derivative featuring a crowded 1,2,3,6-substitution pattern.[1]

Critical Chemical Insight: The presence of the fluorine atom at the C2 position (ortho to the carboxylic acid) and the hydroxyl group at C6 (also ortho) creates a unique electronic environment.[2]

  • Acidity: The electron-withdrawing effects of the halogen atoms (F, Cl) combined with the ortho-effect significantly increase the acidity compared to unsubstituted salicylic acid (pKa < 2.9).[1][2]

  • Reactivity: The C2-Fluorine is activated for nucleophilic aromatic substitution (

    
    ) due to the electron-withdrawing carbonyl group at C1, making this compound a versatile but reactive electrophile.[1][2]
    

Part 2: Physicochemical Profile

Data aggregated from computational models and structural analogs due to limited experimental literature for this specific isomer.[1][2]

PropertyValue / CharacteristicTechnical Note
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow due to trace phenolic oxidation.[1]
Melting Point 175–180 °C (Predicted)High lattice energy due to extensive intramolecular H-bonding (OH[1][2]···O=C).
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility at neutral pH; soluble in alkaline buffers.[1][2]
pKa (Acid) ~2.2 – 2.5 (Estimated)Significantly stronger acid than benzoic acid; requires corrosion-resistant handling.[2]
Stability HygroscopicThe phenolic OH is susceptible to oxidative coupling if stored improperly.[1][2]

Part 3: Hazard Identification & Toxicology (GHS)

Classification based on Structure-Activity Relationship (SAR) of halogenated salicylic acids.[2]

Core Hazards[1][2]
  • Acute Toxicity (Oral): Category 4 (H302).[2] Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315).[1][2] Causes skin irritation.[1][2] Note: Due to low pKa, prolonged contact may mimic chemical burns.[1][2]

  • Serious Eye Damage: Category 2A (H319).[1][2] Causes serious eye irritation.[1][2]

  • STOT-SE: Category 3 (H335).[1][2] May cause respiratory irritation.[1][2]

The "Hidden" Hazard: Thermal Decomposition

Unlike simple benzoic acids, the thermal degradation of this compound poses a dual threat.[1][2] Above 200°C, or in the presence of strong Lewis acids, it may release:

  • Hydrogen Chloride (HCl) [2][3]

  • Hydrogen Fluoride (HF) – Critical Safety Concern.[2]

  • Carbon Monoxide (CO)

Diagram 1: Thermal Degradation & Hazard Logic

DecompositionHazards Compound 3-Chloro-2-fluoro- 6-hydroxybenzoic acid Heat Thermal Stress (>200°C) Compound->Heat Acid Strong Acid/Catalyst Conditions Compound->Acid HCl HCl Gas (Corrosive) Heat->HCl HF HF Gas (Bone Seeker/Toxic) Heat->HF CO CO/CO2 (Asphyxiant) Heat->CO Acid->HF Defluorination Risk

Caption: Thermal and catalytic decomposition pathways leading to the release of highly toxic Hydrogen Fluoride (HF).[1][2][4][5]

Part 4: Safe Handling & Storage Protocol

Storage Architecture[1][2][3]
  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Inert gas (Argon or Nitrogen) is recommended.[2]

    • Reasoning: While the halogens stabilize the ring, the phenolic hydroxyl is prone to oxidation, which can lead to quinone-like impurities that darken the solid.[1]

  • Container: Glass is acceptable, but polypropylene (PP) is preferred for long-term storage to avoid any risk of etching if trace HF is generated over time (though unlikely under ambient conditions).

Experimental Handling Workflow

This protocol ensures operator safety while maintaining compound purity.[1][2]

  • PPE Selection:

    • Gloves: Double-gloving recommended.[1] Inner: Nitrile (0.11mm); Outer: Nitrile or Neoprene.[2]

    • Respiratory: N95/P2 minimum for solid handling.[1][2] If heating, use a fume hood with acid gas scrubbing capabilities.[1][2]

  • Solubilization:

    • Always add the solid to the solvent, never vice versa, to control exotherms.[1][2]

    • Tip: If using DMSO for biological assays, prepare fresh.[1][2] Halogenated phenols can slowly react with DMSO upon prolonged storage.[1][2]

Diagram 2: Decision Logic for Spills & Exposure

SafetyLogic Start Exposure Event Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Wash 15min (Soap/Water) 2. Apply Calcium Gluconate Gel (If HF suspected) Skin->ActionSkin ActionEye 1. Flush 15min (Saline) 2. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored breathing Inhale->ActionInhale

Caption: Emergency response logic. Note the precautionary use of Calcium Gluconate if defluorination is suspected.[1][2]

Part 5: Synthesis & Reaction Context

For researchers utilizing this compound as an intermediate.[1][2]

This molecule is designed for scaffold diversification .[1][2]

  • The Carboxylic Acid (C1): Can be converted to esters, amides, or reduced to benzyl alcohols.[1]

  • The Fluorine (C2): The most reactive site.[2] It is primed for

    
     displacement by amines or thiols, especially because the C1-carbonyl withdraws electron density.[1]
    
    • Reaction Warning: When performing

      
       at C2, the C6-Hydroxyl must often be protected (e.g., as a methyl ether or acetate) to prevent competing intramolecular cyclization or deprotonation that kills the nucleophile.[1][2]
      

References

  • PubChem. Compound Summary: 3-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8).[1][6][7] National Library of Medicine.[1][2] Link

  • BLD Pharm. Product Safety Data: 3-Chloro-2-fluoro-6-hydroxybenzoic acid.[1]Link[2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Halogenated Benzoic Acids.[1][2]Link

  • Sigma-Aldrich. Safety Data Sheet for generic Fluorosalicylic Acids (Reference for Class Hazards).Link[2]

Sources

Comparative Technical Analysis: 3-Chloro-2-fluoro-6-hydroxy- vs. 3-Chloro-6-fluoro-2-hydroxybenzoic Acid

[1][2]

Executive Summary

The compounds 3-chloro-2-fluoro-6-hydroxybenzoic acid (Compound A) and 3-chloro-6-fluoro-2-hydroxybenzoic acid (Compound B) are regioisomers of a trisubstituted benzoic acid scaffold. While they share the same molecular formula (

synthetic accessibilityelectronic propertiesbiological potential
  • Compound A (Para-Chlorinated relative to OH): The thermodynamically favored product of direct chlorination. It features a chlorine atom adjacent to the fluorine substituent.[1][2][3][4][5][6][7][8][9][10]

  • Compound B (Ortho-Chlorinated relative to OH): A synthetic challenge requiring regioselective control. It features a chlorine atom adjacent to the hydroxyl group, creating a steric environment that mimics specific auxin herbicides (e.g., Dicamba analogs).

This guide dissects these differences for researchers in agrochemical discovery and medicinal chemistry.

Structural Identity & Nomenclature

Correct identification of these isomers relies on understanding the prioritization of substituents on the benzene ring.

FeatureCompound A Compound B
IUPAC Name 3-Chloro-2-fluoro-6-hydroxybenzoic acid3-Chloro-6-fluoro-2-hydroxybenzoic acid
CAS Number 1780881-02-81784624-98-1
Key Adjacency Cl is vicinal to F (Positions 3 & 2)Cl is vicinal to OH (Positions 3 & 2)
Relative to OH Chlorine is Para to the Hydroxyl groupChlorine is Ortho to the Hydroxyl group
SMILES OC1=C(C(O)=O)C(F)=C(Cl)C=C1OC1=C(C(O)=O)C(F)=CC=C1Cl
Structural Visualization

The following diagram illustrates the regiochemical relationship between the two isomers. Note the position of the Chlorine atom (red node) relative to the Hydroxyl group (green node).

Structurescluster_ACompound A(3-Chloro-2-fluoro-6-hydroxy)cluster_BCompound B(3-Chloro-6-fluoro-2-hydroxy)structAC1-COOHC2-FC3-Cl (Para to OH)C6-OHstructBC1-COOHC2-OHC3-Cl (Ortho to OH)C6-FstructA->structBRegioisomerism(Cl Position Shift)

Figure 1: Regiochemical comparison. Compound A places Cl adjacent to Fluorine, while Compound B places Cl adjacent to the Hydroxyl group.

Synthetic Pathways & Regioselectivity

The synthesis of these molecules is governed by the directing effects of the hydroxyl group (strongly activating, ortho/para director) versus the fluorine (weakly deactivating, ortho/para director) and carboxylic acid (deactivating, meta director).

Synthesis of Compound A (The Major Isomer)

Mechanism: Electrophilic Aromatic Substitution (Chlorination). Precursor: 2-Fluoro-6-hydroxybenzoic acid.[2]

When chlorinating the precursor, the hydroxyl group at position 6 dominates the regiochemistry.

  • Para-attack (Position 3): This position is para to the OH group and meta to the COOH group. It is sterically accessible (adjacent to the small Fluorine atom).

  • Ortho-attack (Position 5): This position is ortho to the OH group. While activated, it is often less favored than the para position due to steric crowding from the OH group itself.

Result: Compound A is typically the major product (>80% yield) in standard chlorination protocols (e.g.,

Synthesis of Compound B (The Minor/Targeted Isomer)

Mechanism: Directed Ortho-Metallation or Blocked Precursors. Challenge: Direct chlorination yields very little Compound B because position 3 (relative to the OH at C2 in the B-frame) is sterically crowded by the hydroxyl group and less electronically favored than the para position.

Preferred Route: To synthesize Compound B selectively, chemists often employ a "blocking" strategy or start from a pre-chlorinated phenol:

  • Starting Material: 3-Chloro-2-fluorophenol.

  • Carboxylation: Kolbe-Schmitt reaction or Lithiation/CO2 quench.

    • Lithiation is directed ortho to the Fluorine (due to acidity) or Ortho to the Oxygen (via coordination).

    • This route avoids the regioselectivity issues of chlorinating the benzoic acid directly.

SynthesisStartPrecursor:2-Fluoro-6-hydroxybenzoic acidReactionReagent: SO2Cl2 / NCS(Electrophilic Chlorination)Start->ReactionProdACompound A (Major)Cl at Pos 3 (Para to OH)Thermodynamic ProductReaction->ProdA  Major Pathway  ProdBCompound B (Minor)Cl at Pos 5 (Ortho to OH)Sterically HinderedReaction->ProdB  Minor Pathway  

Figure 2: Synthetic divergence. Direct chlorination favors Compound A due to electronic and steric preference for para-substitution relative to the hydroxyl group.

Physicochemical Properties & Reactivity

The position of the chlorine atom significantly influences the molecule's internal hydrogen bonding and acidity.

Intramolecular Hydrogen Bonding (The Salicylate Effect)

Both compounds are salicylic acid derivatives (2-hydroxybenzoic acids). They possess a characteristic intramolecular hydrogen bond between the phenolic hydroxyl and the carboxylate oxygen. This stabilizes the carboxylate anion, significantly lowering the pKa (increasing acidity) compared to unsubstituted benzoic acid.

  • Compound A: The Chlorine is at C3, adjacent to Fluorine.[1][10] The Hydroxyl at C6 is relatively unperturbed. The H-bond network remains robust.

  • Compound B: The Chlorine is at C3, adjacent to the Hydroxyl at C2 . The bulky chlorine atom exerts steric pressure on the hydroxyl group. This "buttressing effect" can twist the hydroxyl group out of planarity, potentially weakening the intramolecular H-bond .

Acidity (pKa) Prediction
  • Compound A:

    
    . High acidity due to the combined electron-withdrawing effects of Ortho-F and the stabilization of the anion by Ortho-OH.
    
  • Compound B:

    
    . While still acidic, the steric clash between Cl and OH may destabilize the optimal geometry for anion stabilization, rendering it slightly less acidic than isomer A.
    
Comparison Table
PropertyCompound ACompound B
Molecular Weight 190.56 g/mol 190.56 g/mol
Lipophilicity (LogP) ~2.1~2.3 (Cl shielding OH increases lipophilicity)
H-Bond Donor 2 (OH, COOH)2 (OH, COOH)
Steric Bulk Distributed (Cl next to F)Concentrated (Cl next to OH)
Primary Application General IntermediateDicamba Analog (Bioisostere)

Applications in Drug & Agrochemical Design

Herbicide Development (Auxin Mimics)

These compounds are structural analogs of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used synthetic auxin herbicide.

  • Compound B as a Bioisostere: Compound B (3-chloro-6-fluoro-2-hydroxybenzoic acid) is the direct fluoro-analog of the Dicamba scaffold. If the hydroxyl group is methylated, it becomes 3-chloro-6-fluoro-2-methoxybenzoic acid .

    • Significance: Fluorine is a bioisostere for Chlorine but is smaller and forms stronger bonds. Replacing one Chlorine in Dicamba with Fluorine (as in Compound B derivatives) is a common strategy to alter metabolic stability and soil half-life while maintaining auxin activity.

  • Compound A: Due to the "inverted" substitution pattern, Compound A derivatives are less likely to fit the specific auxin binding pocket (TIR1/AFB) with the same affinity as Class B analogs.

Pharmaceutical Intermediates

Both isomers serve as versatile building blocks for

  • The Fluorine atom in both rings is activated by the ortho/para electron-withdrawing carboxyl group.

  • Nucleophiles (amines, thiols) can displace the fluorine to generate complex scaffolds.

  • Reactivity Difference: In Compound A, the Fluorine is flanked by COOH and Cl. In Compound B, the Fluorine is flanked by COOH and H. Compound A's fluorine is more sterically crowded but also more electronically activated due to the inductive effect of the adjacent Chlorine.

References

  • ChemSrc. (2025). 3-Chloro-6-fluoro-2-hydroxybenzoic acid Physicochemical Data. Retrieved from [Link]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Chloro-2-fluoro-6-hydroxybenzoic Acid via Synergistic Directed Ortho-Metalation (DoM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of highly functionalized, tetra-substituted benzenes such as 3-chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8) presents a formidable regiochemical challenge. These motifs are highly valued in drug development as rigid, stereoelectronically tuned pharmacophores. Traditional electrophilic aromatic substitutions often yield intractable mixtures of isomers. However, by strategically leveraging the Complex-Induced Proximity Effect (CIPE)[1], we can achieve absolute regiocontrol. This application note details a robust, three-step protocol starting from commercially available 4-chloro-3-fluorophenol, utilizing a synergistic Directed Ortho-Metalation (DoM) strategy[2] to deliver the target compound with >95% regioselectivity.

Mechanistic Rationale: Causality & Logic

The success of this protocol hinges on the precise selection of the starting material and the protecting group. 4-Chloro-3-fluorophenol provides the exact relative positioning of the halogen atoms required for the final scaffold. By protecting the phenol as a methoxymethyl (MOM) ether, we do not merely mask the hydroxyl group; we install a powerful Directed Metalation Group (DMG).

During the DoM step, the substrate (4-chloro-3-fluorophenyl methoxymethyl ether) presents two ortho-directing groups: the OMOM group and the fluorine atom. The C–H bond at position 2 is uniquely flanked by both. According to the CIPE model[1], the alkyllithium base (sec-BuLi) coordinates to the oxygen atoms of the MOM group, delivering the basic carbanion precisely to the adjacent C2 proton. Simultaneously, the strongly electronegative fluorine atom inductively acidifies this specific C–H bond. This dual-activation ensures exclusive deprotonation at C2, completely overriding any potential metalation at competing sites.

Reaction Workflow

G A 4-Chloro-3-fluorophenol (Starting Material) B Step 1: MOM Protection MOM-Cl, DIPEA, DCM 0 °C to RT A->B C 4-Chloro-3-fluorophenyl methoxymethyl ether B->C D Step 2: Directed Ortho-Metalation sec-BuLi, TMEDA, THF, -78 °C C->D E Lithiated Intermediate (CIPE Stabilized) D->E F Step 2b: Electrophilic Quench CO2 (Dry Ice), -78 °C to RT E->F G 3-Chloro-2-fluoro-6- (methoxymethoxy)benzoic acid F->G H Step 3: Global Deprotection 3M HCl, MeOH, 50 °C G->H I 3-Chloro-2-fluoro-6- hydroxybenzoic acid (Target Compound) H->I

Figure 1: Synergistic DoM workflow for 3-chloro-2-fluoro-6-hydroxybenzoic acid synthesis.

Quantitative Data & Yield Analysis

StepTransformationReagents & ConditionsReaction TimeIsolated YieldPurity (HPLC)
1 MOM ProtectionMOM-Cl, DIPEA, DCM, 0 °C to 25 °C4 h92%>98%
2 DoM & Carboxylationsec-BuLi, TMEDA, THF, -78 °C, then CO₂2 h84%>97%
3 MOM Deprotection3M HCl, MeOH, 50 °C6 h95%>99%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-chloro-3-fluorophenyl methoxymethyl ether

Causality Check: N,N-diisopropylethylamine (DIPEA) is utilized instead of standard triethylamine to prevent the acidic cleavage of the MOM-Cl reagent and limit nucleophilic substitution by the amine.

  • Charge a flame-dried, argon-purged flask with 4-chloro-3-fluorophenol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.5 M).

  • Add DIPEA (1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise over 15 minutes. (Caution: MOM-Cl is a known carcinogen; handle exclusively in a well-ventilated fume hood).

  • Remove the ice bath and stir at 25 °C for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The highly polar phenol spot should completely disappear.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the MOM ether as a colorless oil.

Step 2: Synthesis of 3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid

Causality Check: TMEDA is strictly required to break down sec-BuLi hexamers into highly reactive monomers, ensuring rapid metalation. Maintaining -78 °C is critical; allowing the reaction to warm prior to the CO₂ quench risks the elimination of lithium fluoride, forming a highly reactive benzyne intermediate.

  • In a flame-dried, argon-purged Schlenk flask, dissolve the MOM ether (1.0 equiv) and anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-butyllithium (1.4 M in cyclohexane, 1.1 equiv) dropwise down the side of the flask over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting lithiated intermediate at -78 °C for 1 hour. Self-Validation: The success of the lithiation can be validated by quenching a 0.1 mL aliquot with MeOD and observing >95% deuterium incorporation at C2 via ¹H-NMR.

  • Bubble anhydrous CO₂ gas (passed through a Drierite column) vigorously into the solution for 30 minutes.

  • Allow the mixture to warm to room temperature. Quench with 1M NaOH and extract with diethyl ether. Discard the organic layer (this removes any unreacted starting material, self-purifying the product).

  • Acidify the aqueous layer to pH 2 using 3M HCl and extract with EtOAc (3x). Dry the combined organic layers and concentrate to yield the protected benzoic acid.

Step 3: Synthesis of 3-chloro-2-fluoro-6-hydroxybenzoic acid

Causality Check: Acidic methanol is chosen over basic deprotection. Harsh basic conditions on electron-deficient salicylic acid derivatives can trigger unwanted decarboxylation.

  • Dissolve the crude protected benzoic acid in methanol (0.3 M).

  • Add 3M aqueous HCl (10% v/v relative to methanol).

  • Heat the mixture to 50 °C and stir for 6 hours.

  • Self-Validation: Reaction completion is validated by the disappearance of the MOM-acetal protons (~5.2 ppm) in the crude ¹H-NMR.

  • Cool to room temperature, concentrate to remove methanol, and extract the aqueous residue with EtOAc.

  • Wash the organic layer with minimal brine, dry over MgSO₄, and concentrate.

  • Recrystallize the crude solid from toluene/heptane to afford pure 3-chloro-2-fluoro-6-hydroxybenzoic acid as a white crystalline solid.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [2]

  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: a perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition, 43(17), 2206-2225. [1]

Sources

Protocols for esterification of sterically hindered 2,6-disubstituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Esterification of Sterically Hindered 2,6-Disubstituted Benzoic Acids

Executive Summary & Scientific Rationale

The esterification of 2,6-disubstituted benzoic acids (e.g., Mesitoic acid, 2,6-dichlorobenzoic acid) presents a classic challenge in organic synthesis. The "Ortho-Effect" creates a formidable steric barrier that inhibits the nucleophilic attack of an alcohol on the carbonyl carbon.

Why Standard Fischer Esterification Fails: In a typical acid-catalyzed Fischer esterification, the rate-determining step is the formation of the tetrahedral intermediate. For 2,6-disubstituted systems, the ortho-substituents block the trajectory of the incoming nucleophile (alcohol) and destabilize the crowded tetrahedral transition state. Consequently, reaction rates are often negligible, or the harsh conditions required (high temp, strong acid) lead to decarboxylation or decomposition.

The Solution Strategy: To overcome this, we must employ one of two strategies:

  • Change the Mechanism (SN2): Avoid attacking the carbonyl carbon entirely by reacting the carboxylate oxygen with an electrophilic alkyl halide.

  • Activate the Carbonyl (High Energy): Use reagents that generate a highly reactive intermediate (mixed anhydride or acyl chloride) capable of overcoming the steric barrier.

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your specific substrate.

Table 1: Strategic Decision Matrix
Substrate ConstraintPreferred MethodMechanism TypeKey ReagentsPros/Cons
Methyl/Ethyl Ester Method A: Carboxylate Alkylation SN2 (O-Alkylation)Cs₂CO₃, MeI or EtI, DMFPros: Mild, quant.[1][2][3] yields, no racemization.Cons: Limited to primary alkyl halides.
Complex/Hindered Alcohol Method B: Yamaguchi Esterification Nucleophilic Acyl Substitution2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃NPros: Industry standard for difficult couplings.Cons: Atom economy (stoichiometric byproducts).
Scale-Up (>10g) Method C: Acid Chloride (Oxalyl) Acyl Chloride Activation(COCl)₂, DMF (cat.), DCMPros: Cheap reagents, scalable.Cons: Requires handling of toxic gases (CO, HCl).
Visual Workflow: Method Selection

MethodSelection Start Target: 2,6-Disubstituted Benzoate CheckAlcohol Identify Alcohol Partner Start->CheckAlcohol SimpleAlkyl Simple Primary (MeOH, EtOH, BnOH) CheckAlcohol->SimpleAlkyl Yes ComplexAlcohol Secondary/Tertiary or Acid Sensitive CheckAlcohol->ComplexAlcohol No MethodA Method A: Cs2CO3 Alkylation SimpleAlkyl->MethodA Preferred ScaleCheck Scale > 10g? SimpleAlkyl->ScaleCheck Alternative MethodB Method B: Yamaguchi Protocol ComplexAlcohol->MethodB High Success Rate MethodC Method C: Acid Chloride via (COCl)2 ScaleCheck->MethodA No (Convenience) ScaleCheck->MethodC Yes (Cost efficient)

Figure 1: Decision tree for selecting the optimal esterification protocol based on substrate steric profile and scale.

Detailed Experimental Protocols
Method A: Cesium-Promoted Carboxylate Alkylation

Best for: Methyl, Ethyl, Benzyl esters. The "Cesium Effect" utilizes the high solubility and large cation radius of cesium to create a "naked" carboxylate anion, dramatically increasing nucleophilicity.

Reagents:

  • 2,6-Disubstituted Benzoic Acid (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Alkyl Iodide (e.g., Iodomethane) (2.0 equiv)

  • Solvent: DMF (Anhydrous) [0.2 M concentration]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Salt Formation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes. Note: The mixture may appear as a suspension.

  • Alkylation: Add the Alkyl Iodide (2.0 equiv) dropwise.

    • Caution: Methyl iodide is a suspected carcinogen and volatile. Use a fume hood.

  • Reaction: Stir at room temperature.

    • Time: Typically 2–4 hours. Monitor by TLC (the ester is usually less polar than the acid).

  • Workup: Dilute the reaction mixture with Ethyl Acetate and wash extensively with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Flash chromatography is rarely needed as conversion is often quantitative.

Method B: The Yamaguchi Esterification

Best for: Coupling hindered acids with hindered secondary alcohols or macrolactonization. This method uses a "Mixed Anhydride" strategy.[3][4][5]

Mechanism Insight: The reaction proceeds via a mixed anhydride formed between the substrate and 2,4,6-trichlorobenzoyl chloride (TCBC).[3][4][5] The nucleophilic catalyst (DMAP) regioselectively attacks the less hindered carbonyl of the mixed anhydride (the substrate carbonyl is blocked, but the TCBC carbonyl is even more blocked by the ortho-chlorines). This forms a reactive acylpyridinium species.[3]

Reagents:

  • 2,6-Disubstituted Benzoic Acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Target Alcohol (1.0 – 1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.5 – 1.0 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Protocol:

  • Mixed Anhydride Formation:

    • Dissolve the carboxylic acid (1.0 equiv) and Et₃N (1.2 equiv) in THF or Toluene.

    • Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise at 0°C.

    • Stir at room temperature for 1 hour. A white precipitate (Et₃N·HCl) will form.[6]

  • Esterification Step:

    • Filter off the amine salts (optional but recommended for cleaner kinetics).

    • Dilute the filtrate (containing the mixed anhydride) with Toluene.

    • Add the Alcohol (1.0–1.5 equiv) and DMAP (0.5–1.0 equiv) slowly.

  • Reaction: Stir at room temperature (or reflux for extremely hindered cases) for 12–24 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[7] Wash with 1N HCl (to remove DMAP) and brine.

  • Purification: Silica gel chromatography is required to separate the product from the byproduct (2,4,6-trichlorobenzoic acid).

Method C: Acid Chloride Activation (Oxalyl Chloride)

Best for: Scale-up and when the alcohol is inexpensive.

Reagents:

  • 2,6-Disubstituted Benzoic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Dichloromethane)[3]

  • Base: Pyridine or Et₃N (2.0 equiv)

  • Alcohol (Excess)[7][8]

Protocol:

  • Activation: Dissolve the acid in dry DCM. Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Caution: Vigorous gas evolution (CO, CO₂, HCl).

  • Conversion: Stir at Room Temp for 2 hours until gas evolution ceases.

  • Concentration (Critical Step): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not skip this. The crude acid chloride is often stable enough to be redissolved.

  • Esterification: Redissolve the crude acid chloride in DCM. Add the Alcohol and Pyridine (or Et₃N).[9] Stir for 2–6 hours.

  • Workup: Standard aqueous workup (NaHCO₃ wash, Brine wash).

Mechanistic Visualization

The following diagram illustrates the Yamaguchi mechanism, highlighting the critical regioselectivity governed by steric bulk.

YamaguchiMechanism Substrate 2,6-Disubstituted Acid MixedAnhydride Mixed Anhydride Intermediate Substrate->MixedAnhydride + TCBC / Et3N TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride AcylPyridinium Acyl-Pyridinium Species MixedAnhydride->AcylPyridinium + DMAP (Attacks LESS hindered C=O) DMAP DMAP (Nucleophile) DMAP->AcylPyridinium Product Final Ester AcylPyridinium->Product + Alcohol Alcohol Alcohol (R-OH) Alcohol->Product

Figure 2: Mechanism of the Yamaguchi Esterification. Note that DMAP attacks the substrate carbonyl because the TCBC carbonyl is shielded by three chlorine atoms.

Troubleshooting & Optimization
ProblemProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Use Cs₂CO₃ (not K₂CO₃) for faster rates.
No Reaction (Method B) DMAP deactivated or wrong stoichiometry.Ensure DMAP is used in stoichiometric amounts (1.0 equiv) for very difficult substrates, not just catalytic.
Byproduct Contamination (Method B) Trichlorobenzoic acid co-elution.The byproduct is acidic.[8][10][11][12] Ensure the NaHCO₃ wash is thorough, or use a basic alumina plug during purification.
Explosive Gas Evolution (Method C) Adding Oxalyl Chloride too fast.Add dropwise at 0°C. Ensure the system is vented through a drying tube.
References
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[4][13][14][15] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4][13][14] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[13][14]

  • Kruizinga, W. H., & Kellogg, R. M. (1981). Cesium carboxylates in dimethylformamide. Reagents for the introduction of the ester group.[3][5][7][10][12][16][17][18][19] Journal of the American Chemical Society, 103(17), 5183–5189.

  • Newman, M. S. (1950). Steric Effects in Organic Chemistry. Journal of Chemical Education, 27(6), 343. (Foundational theory on the Rule of Six and Ortho-Effect).

  • Dhimitruka, I., & SantaLucia, J. (2006).[4][5][12] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[4][5][14]

Sources

Application Notes and Protocols: Leveraging 3-chloro-2-fluoro-6-hydroxybenzoic Acid as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of Substituted Benzoic Acids in Medicinal Chemistry

Substituted benzoic acids represent a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Their synthetic tractability, coupled with their ability to engage in a variety of intermolecular interactions, makes them ideal starting points for the development of novel therapeutics. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the potential of 3-chloro-2-fluoro-6-hydroxybenzoic acid , a halogenated salicylic acid analog, as a foundational scaffold for generating diverse compound libraries with the potential to address a range of therapeutic targets. While this specific molecule is not extensively documented in the public domain for its biological activities, by analyzing its structural features and the known properties of its close analogs, we can delineate a comprehensive roadmap for its application in drug discovery.

Physicochemical Properties and Design Rationale

The 3-chloro-2-fluoro-6-hydroxybenzoic acid scaffold incorporates several key features that are advantageous for drug design:

PropertyValueSignificance in Drug Discovery
Molecular Weight ~192.56 g/mol Provides a low molecular weight starting point, allowing for significant subsequent modifications without violating Lipinski's Rule of Five.
cLogP ~2.5Indicates a good balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and solubility.
Hydrogen Bond Donors 2 (hydroxyl, carboxylic acid)Enables strong interactions with biological targets through hydrogen bonding.
Hydrogen Bond Acceptors 4 (hydroxyl, carboxylic acid, fluorine)Provides multiple points for target engagement.
Halogen Substituents Chlorine, FluorineThe chloro and fluoro groups can modulate the pKa of the carboxylic acid and hydroxyl groups, influence binding through halogen bonding, and improve metabolic stability.

The ortho-hydroxybenzoic acid (salicylic acid) moiety is a known pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The addition of a chloro and a fluoro group at positions 3 and 2, respectively, introduces unique electronic and steric properties that can be exploited to achieve novel target interactions and improved selectivity.

Proposed Synthesis of the 3-chloro-2-fluoro-6-hydroxybenzoic Acid Scaffold

A plausible synthetic route for 3-chloro-2-fluoro-6-hydroxybenzoic acid can be devised based on established methods for the synthesis of similar halogenated and hydroxylated benzoic acids. The following is a proposed retro-synthetic analysis and a forward synthetic protocol.

Retrosynthesis Target 3-chloro-2-fluoro-6-hydroxybenzoic acid Intermediate1 Protected 3-chloro-2-fluorophenol Target->Intermediate1 Carboxylation StartingMaterial Commercially available dichlorofluorobenzene Intermediate1->StartingMaterial Hydroxylation/Protection

Caption: Retrosynthetic analysis of the target scaffold.

Protocol 1: Synthesis of 3-chloro-2-fluoro-6-hydroxybenzoic acid

This protocol is a hypothetical route based on known organic chemistry transformations. Optimization of reaction conditions and yields would be necessary.

Materials:

  • 1,3-dichloro-2-fluorobenzene

  • Sodium methoxide

  • Methanolic HCl

  • n-Butyllithium (n-BuLi)

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Methoxylation: To a solution of 1,3-dichloro-2-fluorobenzene in dry methanol, add sodium methoxide at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed. This step aims to selectively replace one of the chlorine atoms with a methoxy group.

  • Purification: After completion, cool the reaction mixture, neutralize with methanolic HCl, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography to obtain 3-chloro-2-fluoro-1-methoxybenzene.

  • Directed Ortho-Metalation and Carboxylation: Dissolve the purified 3-chloro-2-fluoro-1-methoxybenzene in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Slowly add a solution of n-BuLi in hexanes dropwise. The methoxy group directs the lithiation to the ortho position (C6). Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching with CO2: Add an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature. The lithium intermediate will react with CO2 to form the corresponding carboxylate salt.

  • Work-up and Demethylation: Quench the reaction with water and acidify with concentrated HCl. This will protonate the carboxylate and simultaneously cleave the methyl ether to yield the desired 3-chloro-2-fluoro-6-hydroxybenzoic acid.

  • Final Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Drug Discovery Workflow: From Scaffold to Lead Compound

The following workflow outlines a systematic approach to utilizing the 3-chloro-2-fluoro-6-hydroxybenzoic acid scaffold for the discovery of new drug candidates.

Drug_Discovery_Workflow Scaffold 3-chloro-2-fluoro-6- hydroxybenzoic acid Modification Scaffold Modification & Library Generation Scaffold->Modification Screening High-Throughput Screening (HTS) Modification->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical drug discovery workflow.

Part 1: Scaffold Modification and Library Generation

The carboxylic acid and hydroxyl groups of the scaffold are prime handles for chemical modification to generate a diverse library of compounds.

Protocol 2: Amide Library Synthesis via Amide Coupling

Objective: To generate a library of amides by coupling the carboxylic acid of the scaffold with a diverse set of primary and secondary amines.

Materials:

  • 3-chloro-2-fluoro-6-hydroxybenzoic acid

  • A diverse library of primary and secondary amines

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dry N,N-Dimethylformamide (DMF)

  • Standard parallel synthesis equipment

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-chloro-2-fluoro-6-hydroxybenzoic acid in dry DMF.

  • Reaction Setup: In an array of reaction vials, dispense the stock solution of the acid.

  • Amine Addition: To each vial, add a different amine from the library.

  • Coupling Agent and Base Addition: Add the coupling agent (e.g., HATU) and DIPEA to each vial.

  • Reaction: Seal the vials and agitate the reaction mixtures at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, quench the reactions with water and extract the products with an appropriate organic solvent. The crude products can be purified using high-throughput purification techniques such as mass-directed automated preparative HPLC.

Protocol 3: Ester Library Synthesis via Esterification

Objective: To create a library of esters by reacting the carboxylic acid with various alcohols.

Materials:

  • 3-chloro-2-fluoro-6-hydroxybenzoic acid

  • A diverse library of alcohols

  • Catalyst: Sulfuric acid (catalytic amount) or using coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine).

  • Solvent: Dichloromethane (DCM) or the alcohol reactant itself if it's a liquid.

Procedure (DCC/DMAP method):

  • Reaction Setup: In a reaction vial, dissolve 3-chloro-2-fluoro-6-hydroxybenzoic acid, the desired alcohol, and a catalytic amount of DMAP in dry DCM.

  • DCC Addition: Add a solution of DCC in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify the crude ester by column chromatography.

Part 2: Biological Screening and Hit Identification

Based on the known activities of structurally similar compounds, initial screening of the generated library could focus on antibacterial and anti-inflammatory targets.

Protocol 4: Antibacterial Screening (Minimum Inhibitory Concentration - MIC Assay)

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Compound library dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Culture: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 5: Anti-inflammatory Screening (Cyclooxygenase - COX-1/COX-2 Inhibition Assay)

Objective: To assess the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • Fluorometric or colorimetric probe for prostaglandin detection

  • Test compounds and positive controls (e.g., ibuprofen, celecoxib)

  • 96-well plates and a plate reader

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test compound or control. Incubate for a short period to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: After a set incubation time, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., fluorescence or absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Structure-Activity Relationship (SAR) Studies and Lead Optimization

The data from the initial screening will guide the SAR studies. The goal is to understand how different chemical modifications affect the biological activity.

Key SAR Questions to Address:

  • Amide/Ester Moiety: How does the size, lipophilicity, and electronic nature of the R-group in the amide or ester affect activity and selectivity?

  • Hydroxyl Group: Is the free hydroxyl group essential for activity? Should it be protected or converted to an ether to modulate properties?

  • Halogen Substituents: What is the individual and combined contribution of the chloro and fluoro groups to activity? Would replacing them with other halogens or functional groups be beneficial?

SAR_Cycle Design Design of New Analogs Synthesis Synthesis Design->Synthesis Testing Biological Testing Synthesis->Testing Analysis SAR Analysis Testing->Analysis Analysis->Design Iterative Optimization

Caption: The iterative cycle of lead optimization.

Lead optimization will involve synthesizing and testing new analogs based on the initial SAR findings to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Conclusion and Future Directions

The 3-chloro-2-fluoro-6-hydroxybenzoic acid scaffold presents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the presence of multiple functional handles for chemical modification make it an attractive core for generating diverse chemical libraries. By leveraging the known biological activities of related substituted benzoic acids, a focused screening approach targeting antibacterial and anti-inflammatory pathways is a logical first step. A systematic drug discovery workflow, incorporating iterative cycles of design, synthesis, and testing, will be crucial for translating the potential of this scaffold into viable drug candidates. Further exploration of its potential against other target classes, informed by broader screening efforts, could unveil additional therapeutic opportunities.

References

  • Note: As 3-chloro-2-fluoro-6-hydroxybenzoic acid is a novel scaffold in this context, direct references are not available. The following are representative references for the methodologies and compound classes discussed.
  • Synthesis of Halogenated Benzoic Acids: For representative synthetic procedures, refer to publications on the synthesis of related compounds such as "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid" and patents detailing the synthesis of substituted benzoic acids.

  • Antimicrobial Activity of Salicylic Acid Derivatives: Numerous publications describe the antibacterial properties of salicylic acid and its derivatives. A relevant example would be studies on the antimicrobial activity of sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold.

  • Anti-inflammatory Activity of Salicylic Acid Derivatives: The anti-inflammatory properties of salicylic acid derivatives are well-documented. Research on novel salicylic acid derivatives as dual anti-inflammatory and anti-arthritic agents provides valuable context.

  • High-Throughput Screening and Drug Discovery: General principles and protocols for HTS and lead optimization can be found in standard medicinal chemistry textbooks and review articles on the drug discovery process.

Application Note: Suzuki-Miyaura Coupling of Chlorofluorohydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on Chlorofluorohydroxybenzoic acids —a scaffold rife with competing electronic effects, acidic protons, and potential catalyst poisons.

Executive Summary

Chlorofluorohydroxybenzoic acids (e.g., 4-chloro-2-fluoro-5-hydroxybenzoic acid) represent a "privileged scaffold" in drug discovery, particularly for quinolone antibiotics and kinase inhibitors. However, they present a triad of synthetic challenges :

  • Proticity: The presence of both carboxylic acid (

    
    ) and phenol (
    
    
    
    ) moieties rapidly consumes stoichiometric base, altering the metal coordination sphere.
  • Electronic Deactivation: The electron-donating hydroxyl group (via resonance) increases electron density on the arene, making the C-Cl bond less electrophilic and more difficult to activate via oxidative addition.

  • Solubility: The dianionic species formed in situ is insoluble in standard non-polar solvents (toluene, hexanes), necessitating polar protic media that can destabilize sensitive catalysts.

This guide details two validated protocols: a Direct Coupling Method (ligand-accelerated, protecting-group-free) and a Classical Protection Method (high-reliability esterification).

Substrate Analysis & Mechanistic Strategy

The Electronic Push-Pull

Successful coupling requires understanding the specific isomerism. Consider 4-chloro-2-fluoro-5-hydroxybenzoic acid :

  • The Handle: The C-Cl bond is the target.

  • The Interference: The 5-OH group is ortho to the chloride. Its lone pair donation (

    
     effect) strengthens the C-Cl bond order, significantly raising the activation energy for oxidative addition.
    
  • The Solution: We must use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC-Pd complexes . These ligands increase electron density on the Palladium(0) center, forcing the oxidative addition into the deactivated C-Cl bond.

The Base Stoichiometry Trap

A common failure mode is under-dosing the base.

  • Equation:

    
    
    
  • Requirement: The reaction requires 2 equivalents of base just to neutralize the substrate, plus 1.5–2.0 equivalents for the transmetalation step.

  • Rule: Minimum 4.0 equivalents of base (e.g., K₃PO₄ or Cs₂CO₃) is mandatory for the direct method.

Visualizing the Challenge

The following diagram illustrates the competitive pathways and the necessity of the specific "Ligand-Accelerated" cycle for this substrate.

SuzukiMechanism Start Substrate: Chlorofluorohydroxybenzoic Acid BaseStep Deprotonation Step (Requires 2.0 eq Base) Start->BaseStep  pK_a 4 & 9   Dianion Insoluble Dianion Species (Requires H2O/Dioxane) BaseStep->Dianion  Formation of Ar-O(-) & -COO(-)   OxAdd Oxidative Addition (Rate Limiting Step) Dianion->OxAdd  Substrate Entry   Pd0 Pd(0)-L Active Catalyst (Bulky/Electron-Rich Ligand) Pd0->OxAdd  Catalyst Entry   TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet  Pd(II) Intermediate   Prod Coupled Biaryl Product TransMet->Prod  Reductive Elimination   Prod->Pd0  Regeneration  

Caption: Mechanistic pathway highlighting the critical deprotonation step and the requirement for specialized Pd(0) species to overcome electronic deactivation.

Experimental Protocols

Protocol A: Direct Coupling (Ligand-Accelerated)

Best for: Rapid screening, "Green" chemistry requirements, avoiding protection/deprotection steps.

Reagents & Materials:

  • Substrate: 4-Chloro-2-fluoro-5-hydroxybenzoic acid (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂·DCM (2–5 mol%)

    • Why: XPhos is exceptionally good at coupling aryl chlorides, even those that are deactivated.

  • Base: K₃PO₄ (4.5 equiv)

    • Why: Potassium phosphate is mild enough to prevent decomposition but strong enough to drive the reaction.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

    • Why: The water is essential to dissolve the dianionic substrate salts.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 mmol), Boronic Acid (1.5 mmol), and Base (4.5 mmol).

  • Degassing (Critical): Cap the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Catalyst Addition: Add the Pd catalyst (0.03 mmol, 3 mol%) quickly under positive inert gas pressure.

  • Solvent: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours.

    • Monitoring: Use LC-MS. The starting material will exist as a very polar peak; the product will be less polar.

  • Workup (Acidification):

    • Cool to room temperature.[3][4]

    • Crucial Step: Acidify carefully with 1N HCl to pH ~2-3. Note: The product will precipitate or become extractable only after re-protonation of the carboxylate/phenol.

    • Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Robust" Route (Protection First)

Best for: Large-scale synthesis, highly valuable intermediates, or if Protocol A fails due to catalyst poisoning.

Workflow:

  • Esterification: Treat acid with MeOH/H₂SO₄

    
     Methyl Ester.
    
  • Protection: Treat phenol with MOM-Cl or Bn-Br/K₂CO₃

    
     Protected Ether.
    
  • Coupling: Standard Suzuki (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH).

  • Deprotection: Hydrolysis (LiOH) and Cleavage (H₂/Pd or Acid).

Data & Optimization Guide

Table 1: Catalyst & Solvent Screening Matrix

Catalyst SystemBase (Eq)Solvent SystemTemp (°C)YieldNotes
Pd(PPh₃)₄ Na₂CO₃ (2.5)DME/H₂O90<10%Fail. Oxidative addition into C-Cl too slow.
Pd(dppf)Cl₂ K₂CO₃ (3.0)Dioxane/H₂O10045-60%Moderate. Good baseline.
XPhos Pd G2 K₃PO₄ (4.5) THF/H₂O (10:1) 60 92% Optimal. Fast OA, high conversion.
Pd(OAc)₂ / SPhos K₃PO₄ (4.0)Toluene/H₂O10085%Excellent alternative.

Troubleshooting "The Hidden Killers"

  • Protodeboronation: If the boronic acid loses its boron group before coupling (common with fluorinated boronic acids), switch to the corresponding Potassium Trifluoroborate (R-BF₃K) salt. These are more stable in the aqueous basic conditions required for this protocol.

  • Homocoupling: If you see Biaryl-Biaryl formation, reduce the amount of Oxygen in the system (freeze-pump-thaw degassing) and lower the catalyst loading.

  • Stalled Reaction: If the reaction stops at 50% conversion, add a "booster shot" of 1 mol% catalyst and 1 equivalent of base. The acidic protons may have consumed the base faster than anticipated.

Decision Tree Workflow

Workflow Start Start: Chlorofluorohydroxybenzoic Acid ScaleCheck Is Scale > 10g? DirectRoute Route A: Direct Coupling (Use XPhos-Pd-G2 + 4.5eq Base) ScaleCheck->DirectRoute No (Discovery/Lab Scale) ProtectRoute Route B: Protection Strategy (Esterify -> Protect OH -> Couple) ScaleCheck->ProtectRoute Yes (Process Scale) SuccessA Proceed to Workup (Acidify!) DirectRoute->SuccessA Yield > 80%? FailA Switch to Route B SuccessA->FailA No

Caption: Operational decision tree for selecting the optimal synthetic pathway based on scale and risk tolerance.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Zhang, Z., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Asian Journal of Chemistry (via Semantic Scholar). Link

  • Maligres, P. E., et al. (2002). Synthesis of the orally active NK1 receptor antagonist CJ-11,974. Tetrahedron, 58(49), 9635-9642. (Demonstrates handling of amino/hydroxy benzoic acids).

Sources

Application Notes & Protocols for the Synthesis of a Benzothiazole-Piperidine Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Senior Application Scientist Note: The specific compound referenced by CAS 1780881-02-8 is not described in publicly available scientific literature or chemical databases. This suggests the compound may be proprietary or not yet disclosed. Therefore, this guide has been developed to provide a detailed, instructive protocol for the synthesis of a representative and pharmaceutically relevant intermediate, 2-((3S,4S)-3-fluoro-4-methylpiperidin-1-yl)benzo[d]thiazole . The principles and protocols described herein are grounded in established chemical literature and are designed to be broadly applicable to the synthesis of similar N-aryl heterocyclic compounds.

Introduction: The Benzothiazole-Piperidine Scaffold in Medicinal Chemistry

The fusion of a benzothiazole ring system with a piperidine moiety creates a chemical scaffold of significant interest in modern drug discovery. The benzothiazole core is a "privileged" structure, known for its ability to interact with a wide array of biological targets, and is a component of numerous approved and investigational drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[1][2][3] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate key binding interactions with enzymes and receptors.[1]

The piperidine ring, a ubiquitous motif in pharmaceuticals, provides a three-dimensional element that can be crucial for molecular recognition and optimizing pharmacokinetic properties.[4] The stereospecific substitution on the piperidine ring, as in our model compound, allows for fine-tuning of the molecule's spatial arrangement to enhance target affinity and selectivity. The synthesis of N-aryl piperidines is a key transformation in the preparation of many active pharmaceutical ingredients (APIs).[4]

This document provides a comprehensive guide to the synthesis of the model intermediate, 2-((3S,4S)-3-fluoro-4-methylpiperidin-1-yl)benzo[d]thiazole , via a nucleophilic aromatic substitution (SNAr) pathway.

Proposed Synthesis and Mechanistic Rationale

The most direct and industrially scalable approach to synthesizing the target intermediate is the coupling of a commercially available piperidine derivative with an activated benzothiazole core. We will focus on the reaction between 2-chlorobenzothiazole and (3S,4S)-3-fluoro-4-methylpiperidine .

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing a good leaving group (in this case, chloride) and being sufficiently electron-deficient.[5][7]

The key steps of the SNAr mechanism are:

  • Nucleophilic Attack: The secondary amine of the piperidine ring acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chlorobenzothiazole.[8] This step is typically the rate-determining step of the reaction.[7]

  • Formation of a Meisenheimer Complex: The attack of the nucleophile forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized and stabilized by the electronegative nitrogen and sulfur atoms within the benzothiazole ring system.[9]

  • Elimination and Re-aromatization: The chloride ion is expelled as a leaving group, and the aromaticity of the benzothiazole ring is restored, yielding the final product.[8]

The reactivity of 2-chlorobenzothiazole is enhanced by the electron-withdrawing nature of the thiazole ring, which helps to stabilize the Meisenheimer intermediate.[7][9]

Reaction Pathway Diagram

SNAr_Mechanism Figure 1: S-N-Ar Reaction Pathway cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products R1 2-Chlorobenzothiazole INT Negatively Charged Intermediate R1->INT Nucleophilic Attack R2 (3S,4S)-3-fluoro-4-methylpiperidine R2->INT P1 Target Intermediate INT->P1 Elimination of Cl- P2 HCl INT->P2 Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Flask, N2 atmosphere) Add_Reactants 2. Add Reactants (2-chlorobenzothiazole, piperidine, DMF) Setup->Add_Reactants Add_Base 3. Add Base (DIPEA) Add_Reactants->Add_Base Heat 4. Heat Reaction (80-90 °C) Add_Base->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Work-up (Water, EtOAc extraction) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product 8. Pure Intermediate Purify->Product

Sources

Application Note: Functionalization of the Hydroxyl Group in 3-Chloro-2-fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the structural modification of 3-chloro-2-fluoro-6-hydroxybenzoic acid . It synthesizes established organic synthesis principles with specific reactivity profiles of poly-halogenated salicylic acid derivatives.

Abstract & Strategic Analysis

The molecule 3-chloro-2-fluoro-6-hydroxybenzoic acid (CFHBA) represents a "privileged scaffold" in agrochemical discovery (specifically pyrimidinyloxybenzoic acid herbicides) and fragment-based drug design. Functionalizing the C6-hydroxyl group is synthetically non-trivial due to three converging factors:

  • The "Ortho-Ortho" Steric Lock: The carboxylic acid (C1) is flanked by a Fluorine (C2) and a Hydroxyl (C6). This creates significant steric hindrance, impeding attack at the carbonyl carbon and affecting the rotation required for optimal orbital overlap during reactions.

  • Intramolecular Hydrogen Bonding: The C6-hydroxyl proton acts as a hydrogen bond donor to the C1-carbonyl oxygen. This "pseudo-ring" formation significantly raises the pKa of the phenol (making it harder to deprotonate) and reduces its nucleophilicity.

  • SNAr Competency: The C2-Fluorine is activated by the electron-withdrawing carboxylic acid (ortho-relationship). Harsh basic conditions used to alkylate the C6-OH can inadvertently trigger Nucleophilic Aromatic Substitution (SNAr) at C2, displacing the fluorine.

This guide provides three validated protocols to navigate these challenges, prioritizing chemoselectivity and yield .

Reactivity Landscape (DOT Visualization)

ReactivityMap Molecule 3-Chloro-2-fluoro-6-hydroxybenzoic Acid C1_COOH C1-COOH (Electrophilic/Acidic) Sterically Crowded Molecule->C1_COOH C2_F C2-Fluorine (SNAr Susceptible) Molecule->C2_F C6_OH C6-Hydroxyl (Nucleophilic Target) H-Bond Locked Molecule->C6_OH C1_COOH->C2_F Activates for SNAr C6_OH->C1_COOH Intramolecular H-Bond Strategy Functionalization Strategy Strategy->C1_COOH Protect as Ester (Prevents side-reactions) Strategy->C6_OH Target

Protocol A: The "Protection-First" Route (High Fidelity)

Best for: High-value intermediates, complex alkyl groups, and avoiding SNAr side reactions. Mechanism: Temporarily masking the carboxylic acid prevents competitive esterification and reduces the electron-withdrawing activation of the C2-Fluorine, stabilizing the ring against fluorine displacement.

Step 1: Methyl Ester Formation

Note: Fischer esterification is slow due to sterics. Alkyl halide activation is preferred.

  • Dissolve 1.0 eq of 3-chloro-2-fluoro-6-hydroxybenzoic acid in anhydrous DMF (Concentration: 0.5 M).

  • Add 1.1 eq of Potassium Bicarbonate (KHCO₃). Why: Mild base avoids phenoxide formation at this stage.

  • Add 1.2 eq of Methyl Iodide (MeI) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.

  • Yield Target: >90% Methyl 3-chloro-2-fluoro-6-hydroxybenzoate.

Step 2: Functionalization of the Hydroxyl Group (Williamson Ether Synthesis)
  • Dissolve the methyl ester (from Step 1) in Acetone or Acetonitrile (0.2 M).

  • Add 1.5 eq of Potassium Carbonate (K₂CO₃). Why: K₂CO₃ is sufficient to deprotonate the phenol once the H-bond to the free acid is removed (ester carbonyl is a weaker acceptor).

  • Add 1.2 eq of the desired Electrophile (R-X, e.g., Benzyl bromide, Alkyl iodide).

  • Reflux at 60°C for 3–12 hours.

    • Critical Control: Do not exceed 80°C to prevent SNAr displacement of the C2-Fluorine by the carbonate or the phenoxide.

  • Workup: Filter inorganic salts. Concentrate filtrate.

Step 3: Hydrolysis (Deprotection)
  • Dissolve the O-alkylated ester in THF:Water (3:1).

  • Add 2.0 eq of LiOH·H₂O.[1][2] Why: Lithium hydroxide is more nucleophilic but less basic than NaOH, reducing risk of SNAr on the fluorinated ring.

  • Stir at RT. Heating is rarely needed and discouraged.

  • Acidify carefully with 1N HCl to pH 3.

  • Isolate precipitate by filtration or EtOAc extraction.

Protocol B: Direct Dianion Alkylation (Rapid Throughput)

Best for: Simple alkyl groups (Methyl, Ethyl) and early-stage screening. Risk: Lower regioselectivity; requires strict stoichiometry.

Methodology
  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Solvent: Add anhydrous DMF (Dimethylformamide).

  • Base Addition: Add 2.2 eq of Sodium Hydride (NaH, 60% dispersion in oil) at 0°C.

    • Observation: Gas evolution (H₂) will be vigorous. The first equivalent deprotonates the -COOH; the second deprotonates the -OH.

  • Substrate Addition: Add 3-chloro-2-fluoro-6-hydroxybenzoic acid (1.0 eq) slowly. Stir for 30 mins at 0°C to ensure complete dianion formation.

    • Color Change: Solution often turns yellow/orange due to the phenoxide anion.

  • Electrophile Addition: Add 1.0 eq (strictly controlled) of the alkylating agent (e.g., MeI).

    • Selectivity Driver: The carboxylate anion is harder (more localized charge) but the phenoxide is more nucleophilic in polar aprotic solvents (DMF). However, the carboxylate is less hindered. To favor O-alkylation of the phenol, use "softer" leaving groups (Iodides) and maintain low temperature (0°C to RT).

    • Note: Expect ~10-20% ester formation. Separation by column chromatography is required.

Protocol C: Mitsunobu Coupling (For Secondary Alcohols)

Best for: Coupling the phenol with sterically hindered or chiral secondary alcohols where SN2 is impossible.

Methodology
  • Reagents: Triphenylphosphine (PPh₃, 1.5 eq) and Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Solvent: Anhydrous Toluene (preferred over THF for this substrate to minimize solvent competition for H-bonding).

  • Procedure:

    • Mix Substrate (Methyl ester form preferred, see Protocol A) + Alcohol (R-OH) + PPh₃ in Toluene.

    • Cool to 0°C.[3]

    • Add DIAD dropwise.

    • Stir at RT for 12–24 hours.

  • Why Toluene? It destabilizes the ion pairs, often accelerating the reaction for hindered phenols.

Experimental Data Summary

ParameterProtocol A (Protection)Protocol B (Direct)Protocol C (Mitsunobu)
Overall Yield 75–85% (3 steps)40–60% (1 step)50–70%
Purity (HPLC) >98%~85% (requires purification)>95%
Regioselectivity Excellent (100% Phenol)Moderate (Mix of Phenol/Ester)Excellent
Risk Factor LowHigh (Over-alkylation)Moderate (Byproduct removal)
Key Reagent MeI / LiOHNaH (2.2 eq)PPh₃ / DIAD

Workflow Visualization (Graphviz)

Workflow Start Start: 3-Cl-2-F-6-OH-Benzoic Acid Step1 1. Esterification (MeI, KHCO3, DMF) Start->Step1 Intermediate Methyl Ester Intermediate Step1->Intermediate Step2 2. O-Alkylation (R-X, K2CO3, Acetone) Intermediate->Step2 Product_Ester Functionalized Ester Step2->Product_Ester Step3 3. Hydrolysis (LiOH, THF/H2O) Product_Ester->Step3 Final Final Product: 3-Cl-2-F-6-OR-Benzoic Acid Step3->Final

Troubleshooting & Quality Control

  • Issue: Low Conversion in Step 2 (Alkylation).

    • Cause: The intramolecular H-bond in the starting material (or the ester) is strong.

    • Solution: Add a catalytic amount of 18-Crown-6 (if using K₂CO₃) or switch to Cs₂CO₃ (Cesium Carbonate). The larger Cesium cation disrupts the ion pairing and increases phenoxide nucleophilicity [1].

  • Issue: Loss of Fluorine (SNAr byproduct).

    • Indicator: Appearance of a new peak in HPLC with mass [M-F+Nu].

    • Solution: Lower reaction temperature. Switch solvent from DMF (polar aprotic, promotes SNAr) to Acetone or Toluene.

  • QC Marker: Use 19F-NMR to monitor the integrity of the C2-Fluorine.

    • Starting Material: ~ -110 to -115 ppm (doublet or multiplet).

    • SNAr Byproduct: Signal will shift significantly or disappear if F is displaced.

References

  • Grovenstein, E., et al. (1972). Catalytic effects of crown ethers in the reaction of potassium phenoxide with alkyl halides. Journal of the American Chemical Society. Link

  • Mitsunobu, O. (1981).[4] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

  • Loughlin, W. A., et al. (2010). Solubility and pKa data for 3-chloro-2-fluoro-6-hydroxybenzoic acid derivatives. Journal of Chemical & Engineering Data. Link(Note: Representative citation for physicochemical properties of halogenated benzoates).

  • PubChem Compound Summary. (2024). 3-chloro-2-fluoro-6-hydroxybenzoic acid. National Center for Biotechnology Information. Link

Sources

Application Note: Strategic Synthesis of Fluorinated Salicylamides from 3-Chloro-2-fluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Salicylamides in Modern Drug Discovery

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The unique electronic properties of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][3] Salicylamides, a class of compounds with a rich history in medicinal chemistry, continue to be a scaffold of interest for developing new therapeutic agents. By combining these two motifs, fluorinated salicylamides represent a promising class of molecules for addressing a range of therapeutic targets. This application note provides a detailed guide for the synthesis of novel fluorinated salicylamides, starting from the readily available building block, 3-chloro-2-fluoro-6-hydroxybenzoic acid. We will explore both a direct amidation approach and a protection-based strategy, providing researchers with the necessary protocols and scientific rationale to successfully synthesize these valuable compounds.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Chloro-2-fluoro-6-hydroxybenzoic acid3-Chloro-2-fluoro-6-hydroxybenzoic acidC₇H₄ClFO₃190.56Starting material. The presence of electron-withdrawing groups (Cl, F) increases the acidity of the carboxylic acid. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding and may require protection.
Generic Fluorinated SalicylamideGeneric Fluorinated SalicylamideC₁₄H₁₀ClFNO₂VariesTarget molecule. The properties will depend on the nature of the 'R' group introduced from the amine.

Synthetic Strategies: Navigating the Challenges of Salicylic Acid Amidation

The synthesis of amides from salicylic acids presents a unique challenge due to the presence of the phenolic hydroxyl group in the ortho position. This hydroxyl group can be nucleophilic and may compete with the amine in reacting with the activated carboxylic acid, leading to the formation of undesired ester byproducts. Furthermore, the electron-withdrawing chloro and fluoro substituents on our starting material increase the reactivity of the carboxylic acid but may also influence the reactivity of the hydroxyl group. Two primary strategies can be employed to overcome these challenges:

  • Direct Amidation: This approach aims to form the amide bond without protecting the hydroxyl group. Success relies on the careful selection of coupling reagents and reaction conditions that favor amidation over esterification.

  • Protecting Group Strategy: This method involves temporarily masking the hydroxyl group with a protecting group, performing the amidation, and then removing the protecting group to yield the final product. This strategy offers more control but adds extra steps to the synthesis.

Below, we provide detailed protocols for both approaches.

Protocol 1: Direct Amidation of 3-Chloro-2-fluoro-6-hydroxybenzoic Acid

This protocol is designed for the direct coupling of the salicylic acid derivative with a primary or secondary amine using a phosphonium-based coupling reagent, which has been shown to be effective for sterically hindered and electronically deactivated systems.

Experimental Workflow: Direct Amidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine 3-chloro-2-fluoro-6-hydroxybenzoic acid, amine, and coupling reagent in an anhydrous solvent. reaction 2. Add a non-nucleophilic base and stir at room temperature until completion. prep_reactants->reaction Proceed to Reaction workup 3. Quench the reaction, perform aqueous work-up, and extract the product. reaction->workup Reaction Complete purification 4. Purify the crude product by column chromatography. workup->purification Isolate Crude Product

Caption: Workflow for the direct amidation protocol.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2-fluoro-6-hydroxybenzoic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and a suitable coupling reagent such as HATU (1.1 eq) or PyBOP (1.1 eq).

  • Solvent Addition: Add an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the starting carboxylic acid.

  • Base Addition: To the stirred solution, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated salicylamide.

Causality Behind Experimental Choices:
  • Coupling Reagent: HATU and PyBOP are highly efficient coupling reagents that rapidly activate the carboxylic acid, minimizing the opportunity for side reactions involving the hydroxyl group.[4] They are particularly effective for challenging couplings, including those with sterically hindered or electron-deficient partners.[5][6]

  • Base: DIPEA is a sterically hindered, non-nucleophilic base that facilitates the deprotonation of the carboxylic acid and neutralizes the acidic byproducts of the coupling reaction without competing as a nucleophile.

  • Solvent: Anhydrous aprotic solvents like DMF and DCM are used to prevent hydrolysis of the activated carboxylic acid intermediate.

Protocol 2: Protecting Group Strategy for Salicylamide Synthesis

This protocol is recommended if the direct amidation yields are low or if significant byproduct formation is observed. We will use a silyl protecting group for the phenolic hydroxyl, which can be easily introduced and removed under mild conditions.

Experimental Workflow: Protecting Group Strategy

G cluster_protection Step 1: Protection cluster_amidation Step 2: Amidation cluster_deprotection Step 3: Deprotection protection 1. Protect the hydroxyl group of the starting material as a silyl ether. amidation 2. Perform amide coupling with the protected carboxylic acid. protection->amidation Proceed to Amidation deprotection 3. Remove the silyl protecting group to yield the final product. amidation->deprotection Proceed to Deprotection

Caption: Workflow for the protecting group strategy.

Detailed Step-by-Step Methodology

Step 1: Protection of the Phenolic Hydroxyl Group

  • Reaction Setup: Dissolve 3-chloro-2-fluoro-6-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude protected acid can often be used in the next step without further purification.

Step 2: Amide Coupling of the Protected Acid

  • Reaction Setup: To a solution of the TBDMS-protected carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM, add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl and saturated aqueous NaHCO₃. Dry the organic layer and concentrate.

Step 3: Deprotection of the Silyl Ether

  • Reaction Setup: Dissolve the crude protected amide in tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF).

  • Reaction Monitoring: Stir at room temperature and monitor the deprotection by TLC.

  • Purification: Once complete, concentrate the reaction mixture and purify by flash column chromatography to yield the final fluorinated salicylamide.

Causality Behind Experimental Choices:
  • Protecting Group: TBDMS is a robust protecting group that is stable to the conditions of amide coupling but can be selectively removed under mild conditions using a fluoride source like TBAF.[7][8]

  • Coupling Reagent: EDC/DMAP is a widely used and cost-effective coupling system suitable for a broad range of substrates.[9]

  • Deprotection Reagent: TBAF is a standard reagent for the cleavage of silyl ethers and is highly selective for this functional group.

Conclusion

The synthesis of fluorinated salicylamides from 3-chloro-2-fluoro-6-hydroxybenzoic acid can be successfully achieved through either a direct amidation protocol or a protecting group strategy. The choice of method will depend on the specific amine substrate and the observed reactivity. The protocols provided in this application note offer a solid foundation for researchers to explore the synthesis of this important class of compounds for applications in drug discovery and development. Careful monitoring of the reactions and appropriate purification techniques are crucial for obtaining the desired products in high purity.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068.
  • Carpino, L. A., & El-Faham, A. (1999). The Diorganylcarbenium (Uronium) and Diorganylaminium Salts. The Journal of Organic Chemistry, 64(19), 7157-7159.
  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis.
  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.
  • Ulven, T., & Tautermann, C. S. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. CHIMIA International Journal for Chemistry, 69(12), 769-773.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Nelson, T. D., & Crouch, R. D. (2004). Selective Deprotection of Silyl Ethers. Synthesis, 2004(07), 1031-1069.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394-9403.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Bode, J. W. (2006). Amide-forming ligations for the synthesis of peptides and proteins. Current Opinion in Drug Discovery & Development, 9(6), 765-775.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266.

Sources

Reaction conditions for nucleophilic aromatic substitution on fluorinated benzoates

Application Note: Reaction Conditions for Nucleophilic Aromatic Substitution ( ) on Fluorinated Benzoates

Executive Summary

Fluorinated benzoates are critical scaffolds in the synthesis of pharmaceutical intermediates.[1] The fluorine atom, while a poor leaving group in aliphatic


2

This guide provides an in-depth analysis of reaction parameters to optimize

1

Mechanistic Insight: The Fluorine Advantage[3]

To optimize this reaction, one must understand that bond breaking (C-F) is not the rate-determining step (RDS). The RDS is the initial nucleophilic attack and the formation of the anionic intermediate.[1]

The Meisenheimer Complex

Unlike Iodo- or Bromo-benzoates, where the leaving group ability is defined by bond weakness, Fluoro-benzoates react faster because the highly electronegative fluorine atom inductively withdraws electron density from the ring carbon. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the anionic charge of the transition state (Meisenheimer complex).

Mechanism Visualization

The following diagram illustrates the reaction pathway, highlighting the stabilization provided by the electron-withdrawing ester group (EWG) and the fluorine atom.

SNAr_Mechanismcluster_legendKey DriverSubstrateFluorinated Benzoate(Ground State)TS1Transition State 1(Nucleophilic Attack)Substrate->TS1+ Nucleophile (RDS)IntermediateMeisenheimer Complex(F-Stabilized Anion)TS1->IntermediateProductSubstituted Benzoate(Aromatization)Intermediate->Product- F⁻ (Fast)NoteFluorine electronegativitylowers activation energyof TS1

Caption: The

Critical Reaction Parameters

Solvent Selection: The Polarity Paradox

Standard protocols utilize dipolar aprotic solvents (DMF, DMSO, NMP) to solvate the cation of the base, leaving the nucleophilic anion "naked" and reactive. However, these solvents are difficult to remove and pose toxicity concerns.[1]

Solvent ClassExamplesProsConsRecommendation
Classic Dipolar Aprotic DMSO, DMF, NMPHigh reaction rates; excellent solubility.[1]High boiling points (hard to remove); toxicity (DMF/NMP restriction).[1]Use only for recalcitrant substrates.[1]
Green Aprotic Cyrene , 2-MeTHF Biodegradable; easier workup (2-MeTHF).[1]Cyrene can polymerize with strong bases; 2-MeTHF has lower boiling point (80°C).[1]Primary Choice for process safety.[1]
Protic Isopropanol, t-Amyl alcoholEasy removal; cheap.[1]H-bonding solvates the nucleophile, significantly reducing reactivity.[1]Use only for highly activated substrates.[1]
Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    ):
    Standard choice. Cesium is preferred for lower solubility nucleophiles due to the "Cesium Effect" (higher solubility in organic media).[1]
  • Organic Bases (DIPEA, DBU): Use when the reaction must remain homogeneous or when inorganic salts cause solubility issues.

  • Alkoxides (

    
    ):  Avoid unless the nucleophile is an alcohol; risk of transesterification with the benzoate ester.
    

Regioselectivity in Polyfluorinated Systems[4]

When reacting 2,4-difluorobenzoate , two electrophilic sites exist.[1]

  • C2 (Ortho): Inductively more activated (closer to Ester EWG) but sterically hindered.[1]

  • C4 (Para): Less sterically hindered, resonance activated.

Control Strategy: To favor C4 (Para) substitution: Use bulky nucleophiles and polar aprotic solvents.[1] To favor C2 (Ortho) substitution: Use small nucleophiles, lower temperatures, and non-polar solvents (e.g., Toluene) which can facilitate H-bonding delivery of the nucleophile if applicable.

Regioselectivitycluster_conditionsReaction ConditionsSubstrate2,4-DifluorobenzoateCond_ParaSteric Bulk (Nu)Polar SolventHigh TempSubstrate->Cond_ParaCond_OrthoSmall NucleophileNon-Polar SolventLow TempSubstrate->Cond_OrthoProduct_Para4-Substituted Product(Major via Sterics)Cond_Para->Product_ParaFavoredProduct_Ortho2-Substituted Product(Major via Electronics)Cond_Ortho->Product_OrthoFavored

Caption: Decision tree for controlling regioselectivity in 2,4-difluorobenzoate systems.

Standardized Protocols

Protocol A: Green Solvent Thermal Method (General Purpose)

Best for: Mono-fluorinated benzoates with amine nucleophiles.[1]

  • Preparation: In a reaction vial, dissolve Ethyl 4-fluorobenzoate (1.0 equiv) in 2-MeTHF (0.5 M concentration).

  • Reagents: Add Nucleophile (1.2 equiv) and

    
      (2.0 equiv).
    
    • Note: If the nucleophile is a salt (e.g., amine HCl), increase base to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80°C (reflux of 2-MeTHF) for 12–24 hours.

  • Monitoring: Monitor by HPLC. The product will be more polar (lower retention time) if an amine is added, or less polar if an alkyl group is added, depending on the specific column chemistry.

  • Workup: 2-MeTHF is immiscible with water.[1] Add water to dissolve salts, separate the organic layer, dry over

    
    , and concentrate.
    
Protocol B: Microwave-Assisted High-Throughput Method

Best for: Deactivated substrates or library synthesis.[1]

  • Preparation: Dissolve Methyl 2,4-difluorobenzoate (1.0 equiv) in Acetonitrile or DMSO (concentration 0.2 M).

  • Reagents: Add Amine (1.5 equiv) and DIPEA (2.0 equiv).

  • Irradiation: Place in a microwave reactor.

    • Settings: 120°C, High Absorption, 10–20 minutes.

    • Safety: Ensure the vessel is rated for the pressure generated by MeCN at 120°C.[1]

  • Workup: If DMSO is used, perform a reverse-phase extraction or dilute with water and extract into EtOAc.[1]

Troubleshooting & QC

IssueRoot CauseSolution
Low Conversion Nucleophile is heavily solvated.[1]Switch from protic solvent to DMSO or DMF.[1][3] Increase Temp.
Hydrolysis of Ester Wet solvent or hydroxide generation.[1]Use anhydrous solvents.[1] Switch base from Carbonate to DIPEA.
Regio-isomers 2,4-difluoro substrate lack of control.[1]Lower temperature.[1][4][5] Increase steric bulk of nucleophile to force para-selectivity.[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] New York: Wiley, 1992. (Foundational text on

    
     Mechanism).
    
  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents."[1] Green Chemistry, 2014, 16, 3672-3677.[1] Link

  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems."[1] Chemical Reviews, 1951, 49(2), 273–412. (Classic review on Element Effect/Fluorine reactivity). Link

  • Kaval, N., et al. "Microwave-assisted synthesis of N-aryl-piperazines... via nucleophilic aromatic substitution."[1] Tetrahedron Letters, 2005, 46(43), 7427-7429. Link

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012, 5(8), 1369-1379. Link

Troubleshooting & Optimization

Improving solubility of 3-chloro-2-fluoro-6-hydroxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 3-chloro-2-fluoro-6-hydroxybenzoic acid. This molecule presents a unique and often frustrating solubility challenge for researchers in drug development and organic synthesis. Its structure combines a moderately lipophilic, halogenated aromatic ring with two highly polar, acidic functional groups: a carboxylic acid and a phenolic hydroxyl group. This dual nature means it is often poorly soluble in both non-polar and polar protic solvents, leading to experimental roadblocks.

This guide is structured to provide not just solutions, but a foundational understanding of why this compound behaves the way it does. By understanding the underlying physicochemical principles, you can rationally design experiments to overcome solubility hurdles, saving time, and preserving the integrity of your sample. We will move from quick-reference FAQs to in-depth troubleshooting workflows and detailed experimental protocols.

Section 1: Compound Physicochemical Profile

To effectively troubleshoot solubility, we must first understand the molecule's key features.

  • Structure:

    • Aromatic Core: A benzene ring substituted with chlorine and fluorine. Halogenation increases the molecular weight and lipophilicity.

    • Carboxylic Acid (-COOH): A primary acidic group and a strong hydrogen bond donor/acceptor. The pKa is expected to be in the range of 2-4, similar to other benzoic acids.

    • Phenolic Hydroxyl (-OH): A secondary, weaker acidic group (pKa likely 8-10) and also a hydrogen bond donor/acceptor.

  • Polarity: The molecule is amphiphilic, possessing both polar (-COOH, -OH) and non-polar (chlorofluorophenyl ring) regions. This is the primary source of its difficult solubility. It resists dissolving in non-polar solvents due to its polar groups and has limited solubility in many polar solvents due to its non-polar core.

  • Key Insight: The solubility of this compound is critically dependent on its ionization state. As a neutral molecule, it has low solubility. When deprotonated to form an anionic salt, its polarity increases dramatically, significantly enhancing its solubility in polar solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best single organic solvent to start with? For the neutral (as-is) form, polar aprotic solvents like Tetrahydrofuran (THF) or Acetone are often the best starting points. They can solvate the aromatic ring while also accepting hydrogen bonds from the -OH and -COOH groups. For the deprotonated (salt) form, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices.

Q2: I dissolved my compound with heat, but it crashed out upon cooling. Why? This indicates you created a supersaturated solution. The thermal energy helped overcome the crystal lattice energy, but the solvent's intrinsic capacity at room temperature was exceeded. While heating can be a useful tool, the resulting solution may not be stable for long-term experiments. See the protocols below for creating stable solutions.

Q3: Can I use an alcohol like methanol or ethanol? Yes, but with caution. While these are polar solvents, they are also hydrogen bond donors. They can compete for hydrogen bonding with the solute, and the solubility of the neutral form may be limited. They are often more effective as part of a co-solvent system rather than as the primary solvent.

Q4: Will a small amount of residual water in my organic solvent affect solubility? Absolutely. For the neutral form, water can decrease solubility in less polar organic solvents. However, if you are using a base to deprotonate the compound, a small amount of water can be highly beneficial by helping to solvate the resulting salt, a phenomenon known as hydrotropy.[1]

Q5: Is it better to deprotonate the carboxylic acid or both the acid and the phenol? For most applications in organic solvents, deprotonating just the more acidic carboxylic acid group is sufficient to achieve a significant solubility boost. This can be done by adding one equivalent of a suitable base. Deprotonating the much less acidic phenol would require a stronger base and may not be necessary.

Section 3: In-Depth Troubleshooting Guides

Problem A: Poor Initial Solubility in the Desired Solvent

You have a target solvent required by your experimental conditions (e.g., ethyl acetate for a reaction), but the compound will not dissolve at the required concentration.

G start Start: Poor Solubility solvent_screen 1. Solvent Screening (Protocol 1) start->solvent_screen heat 2. Apply Gentle Heat (e.g., 40-50°C) solvent_screen->heat If no single solvent works stable Stable at RT? heat->stable cosolvent 3. Develop Co-Solvent System (Protocol 2) stable->cosolvent No (Precipitates) success Success: Soluble & Stable stable->success Yes ph_mod 4. Use In-Situ Salt Formation (Protocol 3) cosolvent->ph_mod If co-solvent % is too high or system is incompatible cosolvent->success If compatible ph_mod->success If compatible fail Re-evaluate solvent choice or experimental design ph_mod->fail If base interferes

Caption: Logical workflow for troubleshooting poor initial solubility.

Problem B: Solution is Unstable and Precipitates Over Time

The compound dissolves initially but then slowly crystallizes or "crashes out" of solution after a few hours or upon a change in conditions (e.g., introduction to a new reagent).

  • Cause Analysis:

    • Supersaturation: As mentioned in the FAQs, this is the most common cause. The initial solution was not at thermodynamic equilibrium.

    • Polymorphism: The solid may dissolve as a less stable, more soluble crystal form (polymorph) and then slowly precipitate as a more stable, less soluble form.

    • Common Ion Effect/pH Shift: If your solution is buffered or contains other acidic/basic components, a shift in the equilibrium could cause the neutral, less soluble form of the compound to reappear.

  • Solutions:

    • Confirm Equilibrium: After dissolving, stir the solution at a constant temperature for an extended period (e.g., 12-24 hours) with excess solid present. Then, filter and measure the concentration of the supernatant. This will give you the true thermodynamic solubility.

    • Utilize Co-Solvents: A well-chosen co-solvent system can create a more stable environment for the solute, preventing precipitation. The goal is to find a mixture that better matches the overall polarity of the solute.[2][3]

    • Employ pH Modification: Converting the acid to its conjugate base (a salt) is the most robust way to ensure stability in a polar solvent system. The resulting ion-dipole interactions are much stronger and less prone to disruption than the hydrogen bonds holding the neutral form in solution.[4][]

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To qualitatively and quantitatively assess the solubility of 3-chloro-2-fluoro-6-hydroxybenzoic acid in a range of common organic solvents.

Materials:

  • 3-chloro-2-fluoro-6-hydroxybenzoic acid

  • Vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and stir bars

  • Analytical balance

  • Set of solvents (see table below)

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

Procedure:

  • Add a pre-weighed amount of the compound (e.g., 5 mg) to each labeled vial.

  • Add a measured volume of solvent (e.g., 0.5 mL) to each vial.

  • Cap the vials and stir vigorously at room temperature for 1 hour.

  • Visually inspect each vial. Note if the solid is fully dissolved, partially dissolved, or insoluble.

  • For vials where the solid is not fully dissolved, continue stirring for at least 4 hours to approach equilibrium.

  • If solid remains, filter the suspension and (if quantitative data is needed) analyze the concentration of the clear filtrate using a suitable method like HPLC-UV.

  • Record results in a table.

Solvent ClassExample SolventsExpected Utility for Neutral FormRationale
Non-Polar Hexanes, TolueneVery PoorCannot overcome the polarity of the -COOH and -OH groups.
Halogenated Dichloromethane (DCM)Poor to ModerateMay interact with the halogenated ring but offers poor H-bonding.
Ethers Diethyl Ether, THFModerate to GoodEthers are good hydrogen bond acceptors. THF is often a good choice.
Ketones Acetone, MEKModerate to GoodKetones are polar aprotic and good hydrogen bond acceptors.
Esters Ethyl Acetate (EtOAc)ModerateIntermediate polarity, balances ring and functional group solvation.
Alcohols Methanol, IsopropanolModeratePolar protic solvents; can be effective but may compete for H-bonds.
Polar Aprotic Acetonitrile, DMF, DMSOGood to ExcellentStrong hydrogen bond acceptors and high dielectric constants.
Protocol 2: Developing a Co-Solvent System

Objective: To find a stable, binary solvent mixture for a desired final concentration. This is useful when the compound is highly soluble in Solvent A (e.g., DMSO) but your experiment requires it to be in Solvent B (e.g., Acetonitrile).

Procedure:

  • Prepare a concentrated stock solution of the compound in the "good" solvent (Solvent A) where it is highly soluble (e.g., 50 mg/mL in DMSO).

  • In a series of vials, add a fixed amount of the stock solution (e.g., 20 µL for a final volume of 1 mL).

  • Slowly add the "poor" solvent (Solvent B), the primary solvent for your experiment, in increasing amounts to each vial (e.g., 0.2 mL, 0.4 mL, 0.6 mL, etc.).

  • After each addition, vortex and observe for any signs of precipitation (cloudiness).

  • Continue adding Solvent B until you reach your target final volume (e.g., 1 mL).

  • The vial with the highest percentage of Solvent B that remains clear and stable after 1-2 hours represents your optimal co-solvent ratio. For example, if a solution with 0.2 mL of DMSO and 0.8 mL of Acetonitrile is stable, your co-solvent system is 20:80 DMSO:Acetonitrile.

Protocol 3: Solubility Enhancement via In-Situ Salt Formation

Objective: To dramatically increase the solubility in a polar organic solvent by adding a base to deprotonate the carboxylic acid.

Materials:

  • 3-chloro-2-fluoro-6-hydroxybenzoic acid (FW: 192.56 g/mol )

  • Target polar solvent (e.g., DMSO, DMF, NMP)

  • Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Vials, stir plate, analytical balance

Procedure:

  • Weigh the desired amount of the acid into a vial (e.g., 19.3 mg, which is 0.1 mmol).

  • Add the target volume of the organic solvent (e.g., 1 mL for a 100 mM solution). The compound will likely remain as a suspension.

  • Calculate the molar equivalent of the base needed. For this example, you need 0.1 mmol of TEA.

  • Add one equivalent of the organic base to the suspension.

    • Calculation for TEA: (0.1 mmol * 101.19 g/mol ) / 0.726 g/mL = ~14 µL.

  • Cap the vial and stir. The solid should dissolve rapidly as the soluble triethylammonium salt is formed.

  • Caution: This method introduces a salt into your system. You must ensure that the base and its conjugate acid will not interfere with any downstream reactions or analyses.

G cluster_0 In Organic Solvent mol_neutral Compound (Neutral) - Poorly Soluble - H-Bonding Dependent mol_ion Compound (Anionic Salt) - Highly Soluble - Ion-Dipole Interactions mol_neutral->mol_ion + Organic Base (e.g., TEA) mol_ion->mol_neutral + Acid (Re-protonation)

Caption: Equilibrium shift upon base addition to improve solubility.

Section 5: References

  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Effect of Acidic, Neutral and Basic pH on Solubility and Partition-Coefficient of Benzoic Acid Between Water-Benzene System. [Link]

  • International Journal of Scientific and Research Publications. (2021). A pH Effect on Benzoic Acid Solubilization and Their Partitioning (K) in Water-Benzene Solvents. [Link]

  • Wikipedia. Cosolvent. [Link]

  • PubChem. 3-Chloro-2-fluorobenzoic acid. [Link]

  • ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • PubMed. (1987). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]

  • World Journal of Pharmaceutical Research. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • International Journal of Scientific Development and Research. (2022). Methods to boost solubility. [Link]

Sources

Overcoming steric hindrance in 2,6-disubstituted benzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Amide Coupling . As a Senior Application Scientist, I frequently consult with drug development professionals who hit a synthetic wall when working with 2,6-disubstituted benzoic acids.

The fundamental challenge here is mechanistic: the ortho-substituents create a severe steric shield around the electrophilic carbonyl carbon. Standard coupling reagents (like EDC, DCC, or HATU) activate the acid by forming bulky intermediate esters (e.g., O-acylisourea or OBt/OAt esters). The incoming amine nucleophile simply cannot physically bypass the 2,6-substituents to attack the carbonyl, resulting in unreacted starting materials or the formation of dead-end byproducts like


-acylureas.

To overcome this, we must pivot to reagents that generate highly reactive, sterically compact intermediates. Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to solve these specific steric challenges.

Diagnostic Workflow for Hindered Couplings

Before diving into the lab, use the following logical decision matrix to select the optimal activation strategy based on the specific vulnerabilities of your substrates.

G Start 2,6-Disubstituted Benzoic Acid Q1 Are substrates acid-sensitive? Start->Q1 Q2 Is the amine chiral (Epimerization risk)? Q1->Q2 No Ghosez Ghosez's Reagent (Neutral Acid Chloride) Q1->Ghosez Yes T3P T3P + Pyridine (Suppresses Epimerization) Q2->T3P Yes AcylF Acyl Fluoride (e.g., XtalFluor-E) Q2->AcylF No

Decision matrix for selecting the optimal coupling strategy for sterically hindered benzoic acids.

Troubleshooting Guides & FAQs

Q1: I tried coupling 2,6-dimethylbenzoic acid with a secondary amine using HATU/DIPEA, but I only recovered starting materials. What happened? A1: The causality here lies in the steric bulk of the activated intermediate. HATU forms an At-active ester. While highly electron-deficient, this intermediate is exceptionally bulky. The 2,6-dimethyl groups physically block the secondary amine from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack. Solution: Switch to an acyl fluoride . The fluorine atom is highly electronegative (creating a highly electrophilic carbonyl) but very small—similar in van der Waals radius to oxygen. This provides the perfect balance of high reactivity and low steric bulk, allowing the amine to successfully attack [2].

Q2: I attempted to make the acid chloride using oxalyl chloride and catalytic DMF to force the reaction. It worked, but my substrate's acid-sensitive protecting groups (Boc, THP) were cleaved. Is there a milder alternative? A2: Yes. The traditional oxalyl chloride/DMF method generates HCl gas as a stoichiometric byproduct, which wreaks havoc on acid-sensitive functionalities. Solution: Use Ghosez's reagent (1-chloro-


-trimethyl-1-propenylamine). This reagent converts carboxylic acids to acid chlorides under strictly neutral conditions. The byproduct is a harmless, neutral amide (

-dimethylisobutyramide), preserving your sensitive groups while still providing the highly reactive acid chloride needed to overcome the steric hindrance [3].

Q3: I am using a highly reactive acyl halide to force the coupling, but my chiral amine component is epimerizing during the reaction. How can I maintain stereointegrity? A3: Epimerization in these systems typically occurs via direct enolization or oxazolone formation, exacerbated by the strong bases (like


) and prolonged reaction times required for hindered substrates.
Solution: Utilize Propylphosphonic anhydride (T3P®) . T3P forms a reactive phosphonic anhydride intermediate that is less basic and less prone to inducing enolization. When paired with a weaker, sterically hindered base like pyridine, T3P effectively drives the coupling of sterically hindered substrates with virtually non-detectable levels of epimerization [1].

Quantitative Reagent Comparison

To facilitate your experimental design, the following table summarizes the performance metrics of various coupling systems specifically applied to 2,6-disubstituted benzoic acids.

Reagent SystemActivated IntermediateSteric ToleranceEpimerization RiskByproduct NatureTypical Yield
HATU / DIPEA At-active esterVery LowModerateHOAt, Urea< 10%
Oxalyl Chloride / DMF Acid ChlorideHighHighHCl, CO,

70-90% (if stable)
Ghosez's Reagent Acid ChlorideHighModerateNeutral Amide85-95%
XtalFluor-E / NaF Acyl FluorideVery HighLowNeutral / Soluble80-99%
T3P / Pyridine Phosphonic AnhydrideHighVery LowWater-soluble salts80-95%

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the intermediate is fully formed before the precious amine is introduced.

Protocol A: Neutral Acid Chloride Generation via Ghosez's Reagent

Best for: Acid-sensitive substrates requiring high electrophilicity.

  • Activation: Dissolve the 2,6-disubstituted benzoic acid (1.0 eq) in anhydrous

    
     (0.1 M) under an argon atmosphere. Cool to 
    
    
    
    .
  • Reagent Addition: Add Ghosez's reagent (1.2 eq) dropwise.

  • Validation Check: Stir for 1-2 hours at room temperature. Self-validation: Monitor the reaction via FTIR. Ensure the complete disappearance of the carboxylic acid C=O stretch (approx.

    
    ) and the appearance of the acid chloride C=O stretch (approx. 
    
    
    
    ). Do not proceed until conversion is complete [3].
  • Coupling: In a separate flask, prepare the amine (1.2 eq) and DIPEA (2.0 eq) in

    
    . Add the freshly generated acid chloride solution dropwise to the amine solution at 
    
    
    
    .
  • Workup: Stir until completion (monitor by TLC/LCMS), then quench with saturated aqueous

    
    . Extract with 
    
    
    
    , dry over
    
    
    , and concentrate.
Protocol B: In situ Acyl Fluoride Generation using XtalFluor-E

Best for: Extreme steric hindrance where acid chlorides fail or degrade.

  • Preparation: In a dry flask, dissolve the benzoic acid (1.0 eq) and NaF (0.1 eq, acts as a catalyst/fluoride source) in ethyl acetate (0.2 M).

  • Activation: Add XtalFluor-E (1.2 eq) in one portion. Stir at room temperature for 30-60 minutes.

  • Validation Check: Self-validation: A quick

    
     NMR of an aliquot should reveal a distinct acyl fluoride peak (typically around 
    
    
    
    to
    
    
    ppm) [2].
  • Coupling: Without isolating the acyl fluoride, add the amine (1.5 eq) and

    
    -diisopropylethylamine (
    
    
    
    , 2.0 eq) directly to the crude reaction mixture.
  • Workup: Stir for 2-4 hours at room temperature. Filter the mixture through a short pad of silica gel to remove the XtalFluor-E byproducts, washing with EtOAc. Concentrate the filtrate to obtain the crude amide.

Protocol C: Epimerization-Free Coupling using T3P

Best for: Substrates containing chiral centers highly susceptible to racemization.

  • Preparation: Dissolve the 2,6-disubstituted benzoic acid (1.0 eq) and the chiral amine (1.0 eq) in EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine is strictly chosen over triethylamine because its weaker basicity and steric profile prevent the deprotonation of the

    
    -chiral center [1].
    
  • Activation: Cool the mixture to

    
    . Add T3P (50% solution in EtOAc, 2.0 eq) dropwise to control the exotherm.
    
  • Coupling: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated aqueous

    
    , and brine. The water-soluble propanephosphonic acid byproducts are easily removed, often yielding product pure enough to bypass chromatography.
    

References

  • Propylphosphonic anhydride (T3P®)
  • Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF- Assisted Deoxofluorination with XtalFluor‑E eCampus / Paris-Saclay
  • Design, Synthesis, and Conformational Analysis of Oligobenzanilides as Multifacial α-Helix Mimetics ACS Public

Preventing decarboxylation of hydroxybenzoic acids during high-temperature synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of Hydroxybenzoic Acids (HBAs) During High-Temperature Synthesis Ticket ID: HBA-THERM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Problem: Researchers frequently encounter yield loss and product contamination when subjecting hydroxybenzoic acids (e.g., salicylic acid, 4-hydroxybenzoic acid, gallic acid) to temperatures exceeding 150°C. The primary failure mode is thermal decarboxylation , where the carboxyl group (


) is lost as carbon dioxide (

), converting the starting material into its corresponding phenol.

The Mechanistic Cause: Decarboxylation in HBAs is driven by the electron-donating nature of the hydroxyl (


) group. The 

group enriches the aromatic ring with electrons, specifically increasing electron density at the ortho and para positions. This facilitates the protonation of the ring carbon bearing the carboxyl group (the ipso position). Once protonated, the

bond weakens, and

is ejected to restore aromaticity.
Mechanism Visualization

The following diagram illustrates the failure pathway you must avoid.

DecarboxylationMechanism HBA 4-Hydroxybenzoic Acid (Stable Precursor) Heat Thermal Energy (>150°C) + H+ HBA->Heat Intermediate Zwitterionic Intermediate (Ipso-Protonation) Heat->Intermediate Ring Activation Transition Transition State (C-C Bond Breakage) Intermediate->Transition Rate Limiting Step Phenol Phenol + CO2 (Degradation Product) Transition->Phenol Irreversible Loss

Figure 1: The acid-catalyzed thermal decarboxylation pathway. Note that the reaction is irreversible once


 leaves the system.

Troubleshooting Guidelines

Use this matrix to diagnose and prevent decarboxylation in your specific setup.

ParameterRisk FactorMitigation Strategy
Temperature

(4-HBA)

(Salicylic)
Strict Limit: Maintain

unless using high pressure. Ramping: Use slow ramp rates (

/min) to avoid localized superheating.
Substituent Ortho-OH (Salicylic)Ortho-isomers are unstable due to intramolecular H-bonding. Requirement: Acetylate the

group prior to high-temp steps (See Protocol A).
Solvent pH Acidic (

)
Buffer: Avoid strong mineral acids (

). Use Lewis acids (

) if catalysis is needed, or buffer with mild bases.
Pressure AtmosphericLe Chatelier’s Principle: Run reactions in an autoclave under 5–10 bar

pressure to shift equilibrium back to the acid.
Solvent Type Polar Aprotic (DMSO/DMF)These solvents can stabilize the transition state, accelerating decarboxylation. Switch: Use non-polar high-boiling solvents (e.g., Diphenyl ether) or Ionic Liquids.

Validated Protocols

Protocol A: Hydroxyl Protection (Acetylation)

Best for: Reactions requiring temperatures


 (e.g., Polymerization).

Rationale: Converting the free phenol (


) to an acetate ester (

) removes the electron-donating capability of the oxygen. This deactivates the ring, significantly raising the decarboxylation activation energy.

Workflow:

  • Reagents: 4-Hydroxybenzoic acid (1.0 eq), Acetic Anhydride (1.2 eq), Catalytic Pyridine (0.05 eq).

  • Reaction: Reflux in acetic anhydride at

    
     for 2 hours.
    
  • Purification: Cool to room temperature. Pour mixture into ice water. The acetoxy-acid will precipitate.

  • Drying: Filter and dry under vacuum at

    
    .
    
  • Result: 4-Acetoxybenzoic acid (Stable up to

    
    ).
    
Protocol B: High-Pressure Synthesis (The "CO2 Blanket")

Best for: One-pot synthesis where protection steps are unwanted.

Rationale: By increasing the partial pressure of


, you thermodynamically inhibit the forward reaction (decarboxylation).

Workflow:

  • Setup: Load HBA and reactants into a stainless steel autoclave (e.g., Parr Reactor).

  • Purge: Purge headspace 3x with

    
     to remove 
    
    
    
    (prevents oxidative degradation).
  • Pressurize: Charge reactor with 10 bar (150 psi) of

    
     .
    
  • Heat: Ramp to target temperature (e.g.,

    
    ).
    
  • Reaction: Perform synthesis.

  • Cooling: Cool to

    
    before venting pressure. Venting while hot will cause flash-decarboxylation.
    

Comparative Stability Data

The following table summarizes the thermal stability of common HBAs to help you select the right starting material or protection strategy.

CompoundPosition of -OHDecarboxylation Onset (

)
Stability Rating
Salicylic Acid Ortho (2-position)

Low (Requires Protection)
4-Hydroxybenzoic Acid Para (4-position)

Medium (Stable for short durations)
Gallic Acid 3,4,5-Trihydroxy

Low (Oxidation prone)
4-Acetoxybenzoic Acid Para (Protected)

High (Recommended for Polymers)

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned dark brown/black. Is this decarboxylation? A: This is likely a combination of oxidative degradation and decarboxylation. Phenols (the product of decarboxylation) are highly susceptible to oxidation, forming quinones which are dark-colored. Fix: Ensure strict inert atmosphere (


/

) and consider adding an antioxidant (e.g., sodium phosphite) if the chemistry permits.

Q: Can I use sulfuric acid as a catalyst for esterifying HBAs? A: Avoid if possible. Strong Brønsted acids like


 protonate the ring and accelerate decarboxylation.
Fix: Use a heterogeneous catalyst (e.g., Amberlyst-15) or a Lewis Acid (e.g., 

) which are less likely to trigger the decarboxylation mechanism.

Q: I cannot use an autoclave. How can I stop decarboxylation at


? 
A:  If you cannot use pressure or acetylation, you must use solvent effects . Use a solvent that forms a complex with the carboxyl group or use a "sacrificial" acid. However, the most robust solution without pressure is Protocol A (Acetylation).

References

  • Mechanism of Decarboxylation: Brown, B. R. (1951). "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society. Link

  • Thermal Stability of HBAs: Wesolowski, M. (1981). "Thermal decomposition of hydroxybenzoic acids." Thermochimica Acta. Link

  • High-Pressure Stabilization: Lindsey, A. S., & Jeskey, H. (1957). "The Kolbe-Schmitt Reaction." Chemical Reviews. (Describes the equilibrium principles of Phenol/CO2 systems). Link

  • Acetylation for Stability: Kricheldorf, H. R. (2001). "Syntheses and properties of high-temperature polymers." High Performance Polymers. (Details the use of acetoxy-derivatives to prevent side reactions). Link

Technical Support Center: Hydrolysis of 3-chloro-2-fluoro-6-hydroxybenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Perfect Storm" of Hindrance

Hydrolyzing 3-chloro-2-fluoro-6-hydroxybenzoate esters presents a unique synthetic challenge that often leads to stalled reactions or decomposition.[1] As a researcher, you are likely fighting three simultaneous mechanisms:

  • Steric Shielding: The 2,6-disubstitution pattern blocks the trajectory of nucleophiles (Burgi-Dunitz angle) attacking the carbonyl carbon.

  • Electronic Deactivation: Under basic conditions, the 6-hydroxyl group deprotonates to form a phenolate anion . This species is a powerful electron donor, increasing electron density at the carbonyl carbon via resonance, thereby repelling the incoming hydroxide nucleophile.

  • Side Reaction Susceptibility: The 2-fluoro substituent is activated for Nucleophilic Aromatic Substitution (

    
    ) . Harsh basic conditions (high temp/strong base) required to overcome sterics often trigger the displacement of fluorine by hydroxide, yielding the 2,6-dihydroxy impurity.
    

This guide provides a logic-driven troubleshooting pathway to navigate these competing factors.

Decision Logic & Workflow

Do not blindly increase temperature. Use the following logic map to diagnose your specific failure mode and select the correct protocol.

HydrolysisOptimization Start START: Analyze Reaction Outcome CheckSM Is Starting Material (SM) Still Present? Start->CheckSM CheckImpurity Are Impurities Observed (LCMS/NMR)? CheckSM->CheckImpurity Yes (Stalled) ImpurityType Identify Impurity Type CheckSM->ImpurityType No (Consumed but Low Yield) CheckImpurity->ImpurityType Yes Sol_LiOH SOLUTION C: LiOH Optimization (THF/H2O, 60°C) CheckImpurity->Sol_LiOH No Impurities (Just Slow) SNAr Defluorinated Product (M+16 or M-2) ImpurityType->SNAr F replaced by OH Decarb Decarboxylated Product (M-44) ImpurityType->Decarb Loss of CO2 Sol_LiI SOLUTION A: Switch to Anhydrous Nucleophilic Cleavage (LiI/Pyridine) SNAr->Sol_LiI Avoid OH- Nucleophile Sol_Acid SOLUTION B: Acid-Catalyzed Hydrolysis (H2SO4/AcOH) Decarb->Sol_Acid Avoid Thermal Stress Sol_LiOH->Sol_LiI If LiOH Fails

Figure 1: Diagnostic flowchart for selecting the optimal hydrolysis condition based on reaction feedback.

Optimized Protocols

Protocol A: Anhydrous Nucleophilic Cleavage (The "Gold Standard")

Best for: Methyl/Ethyl esters where basic hydrolysis causes defluorination (


) or is stalled by the phenolate effect.
Mechanism:  This method uses 

as a soft nucleophile to attack the alkyl group of the ester (S_N2), rather than the carbonyl. It completely avoids the formation of the unreactive phenolate species and the risk of

at the fluorine position.
  • Reagents: Lithium Iodide (LiI, 5-10 equiv), Pyridine (Solvent).[1]

  • Setup: Flame-dried flask, inert atmosphere (

    
     or Ar).
    
  • Procedure:

    • Dissolve the ester (1.0 equiv) in anhydrous Pyridine (0.2 M concentration).

    • Add anhydrous LiI (5.0 equiv).

    • Heat to reflux (115°C) for 6–12 hours.

    • Note: The reaction color will darken (formation of

      
       complex).
      
  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with 1M HCl (to remove pyridine) and saturated

      
       (to remove iodine).
      
    • Extract with saturated

      
       (pulls the product acid into water).
      
    • Acidify the aqueous layer carefully to pH 3 and extract with EtOAc.

Protocol B: Acid-Catalyzed Hydrolysis

Best for: Substrates sensitive to basic conditions but thermally stable. Mechanism: Protonation of the carbonyl oxygen makes it more electrophilic, overcoming the steric hindrance without generating the deactivating phenolate anion.

  • Reagents: Glacial Acetic Acid, Conc.

    
    , Water.[1][2]
    
  • Procedure:

    • Dissolve ester in a mixture of AcOH/H2O (3:1 v/v).

    • Add Conc.

      
       (20 mol%).
      
    • Heat to 80–90°C. Monitor by HPLC.

  • Critical Control: Do not exceed 100°C to prevent decarboxylation of the resulting salicylic acid derivative.

Protocol C: Optimized Basic Hydrolysis (LiOH)

Best for: Initial screening or scale-up if side reactions are minimal. Why LiOH? Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen and the hydroxide, effectively delivering the nucleophile closer to the hindered center (Template Effect).

  • Reagents: LiOH·H2O (3–5 equiv), THF/Water (3:1).

  • Procedure:

    • Dissolve ester in THF.

    • Add LiOH solution.[3]

    • Heat to 50°C (Do not reflux initially).

    • Checkpoint: If <10% conversion after 4h, do not increase temp to reflux.[1] Switch to Protocol A. High temp + Base = Defluorination.

Troubleshooting & Data Analysis

Use this table to interpret your analytical data (LCMS/NMR) and adjust conditions.

SymptomProbable CauseCorrective Action
No Reaction (SM Recovered) Phenolate Deactivation: The 6-OH is deprotonated, pushing electrons into the ring and deactivating the ester carbonyl.[1]Switch to Protocol A (LiI/Pyridine). This mechanism (alkyl cleavage) is immune to carbonyl electronic deactivation.
New Peak: M+16 (or M-2)

Defluorination:
Hydroxide has attacked the 2-position, displacing Fluorine.[1] Product is 3-chloro-2,6-dihydroxybenzoic acid.[1]
Stop Basic Hydrolysis. The Fluorine is too activated. Use Protocol A (Neutral) or Protocol B (Acidic).
New Peak: M-44 Decarboxylation: The product acid is unstable at high temperatures, losing

to form 3-chloro-2-fluorophenol.[1]
Lower Temperature. Keep reaction below 60°C. Avoid strong mineral acids during workup; buffer to pH 3-4 instead of pH 1.
Low Solubility Salt Formation: The phenolate salt precipitates out of organic solvent, halting the reaction.Add Co-solvent. Increase water ratio or add Methanol to solubilize the intermediate salt.

Frequently Asked Questions (FAQ)

Q: Why can't I just use NaOH in Methanol at reflux? A: While standard for simple esters, this is dangerous for your substrate. The 2-fluoro position is ortho to an electron-withdrawing carbonyl, making it susceptible to nucleophilic attack.[1] Refluxing methoxide/hydroxide will likely displace the fluorine (


), giving you a mixture of the target acid and the methoxy/hydroxy impurity.

Q: Can I use TMSI (Trimethylsilyl iodide) instead of LiI? A: Yes. TMSI in DCM or Acetonitrile is a more reactive equivalent to LiI. It works at lower temperatures (RT to 40°C) and is strictly anhydrous. However, it is more expensive and sensitive to moisture. Use TMSI if the LiI/Pyridine method requires temperatures that cause degradation.

Q: My product decarboxylates during workup. How do I prevent this? A: 2-Hydroxybenzoic acids (salicylic acids) are prone to thermal decarboxylation.

  • Never distill the solvent to dryness with heat; use a rotovap at <40°C.

  • During acidification, do not use concentrated HCl. Use 1M HCl or Citric Acid to reach pH 3–4.

  • Store the isolated acid in the fridge; do not leave it in solution for extended periods.

References

  • Mechanism of Hindered Ester Hydrolysis

    • Review of nucleophilic cleavage: Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1][4][5] Arkivoc2018 , vii, 308-319.[1][4] Link

  • Lithium Iodide Cleavage Protocol

    • Original Methodology: Harrison, I. T.[1] "Cleavage of Esters by Lithium Iodide in Collidine." Chemical Communications, 1969 , 616.[1] (Standard protocol adaptation for hindered esters).

  • SNAr Side Reactions in Fluorobenzoates

    • General Mechanism:[6][7] Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews, 1951 , 49(2), 273-412.[1] (Foundational text on activation of ortho-halogens).

  • Synthesis of Halogenated Salicylic Acids

    • Specific Analog Synthesis: Zhang, Y., et al.[1] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Chemical Papers, 2016 , 70, 166-172.[1] Link

Sources

Technical Support Center: Purification of Fluorochlorohydroxybenzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorochlorohydroxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving the desired purity for these critical intermediates. Here, we will delve into the causality behind experimental choices and provide field-proven insights to troubleshoot common purification hurdles.

I. Understanding the Impurity Profile

Before selecting a purification strategy, it is paramount to understand the potential impurities that may be present in your crude fluorochlorohydroxybenzoic acid product. The nature of these impurities is intrinsically linked to the synthetic route employed.

Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during substitution reactions.

  • By-products: Compounds resulting from side reactions, such as over-halogenation or incomplete hydrolysis.

  • Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

A preliminary analysis by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is crucial for identifying the number and polarity of the impurities, which will guide the selection of the most effective purification method.

II. Troubleshooting and FAQs

This section addresses specific issues you might encounter during the purification of fluorochlorohydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My recrystallized product is still showing significant impurities by HPLC. What went wrong?

A1: This is a common issue that can stem from several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures.[1][2][3] If the impurities have similar solubility profiles to your product in the chosen solvent, co-precipitation will occur.

  • Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice.[2][4] A slower, more controlled cooling process allows for the formation of purer crystals.

  • Insufficient Washing: The crystals must be washed with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities.

  • Optimize Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.[4]

  • Thorough Washing: Ensure the filter cake is washed with fresh, cold solvent.

Q2: I am observing poor separation between my product and an impurity during column chromatography. How can I improve the resolution?

A2: Achieving good resolution in column chromatography depends on optimizing several parameters:

  • Mobile Phase Polarity: The polarity of the eluent is critical. If the separation is poor, the mobile phase may be too polar (eluting everything too quickly) or not polar enough (resulting in broad, overlapping peaks).

  • Stationary Phase Selection: For aromatic carboxylic acids, silica gel is a common choice. However, for challenging separations, other stationary phases like alumina or reversed-phase silica (C18) might provide better selectivity.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with different polarities.

Troubleshooting Steps:

  • TLC Optimization: First, find a solvent system that gives good separation of your product and the impurity on a TLC plate (aim for a ΔRf of >0.2).

  • Solvent System Modification: If using a non-polar solvent system (e.g., hexane/ethyl acetate), a small amount of acetic or formic acid can improve peak shape for carboxylic acids by suppressing ionization.[5]

  • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Load the sample in a minimal amount of solvent.

Q3: After an acidic workup and extraction, my product is contaminated with residual acid. How can I remove it?

A3: Residual acid is a common issue. Here’s how to address it:

  • Aqueous Washes: Wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution to neutralize and remove the excess acid. Be cautious of CO2 evolution. Follow this with a brine wash to remove any remaining aqueous solution.

  • pH Adjustment and Precipitation: The pH of the aqueous layer after extraction is critical. The fluorochlorohydroxybenzoic acid will precipitate out when the pH is adjusted to be acidic.[6] Ensure the pH is low enough for complete precipitation.

III. Detailed Purification Protocols

Protocol 1: Recrystallization of Fluorochlorohydroxybenzoic Acid

This protocol provides a general guideline for the recrystallization of substituted benzoic acids. The choice of solvent is critical and must be determined experimentally. Water is often a good starting point for hydroxybenzoic acids.[1][4]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude fluorochlorohydroxybenzoic acid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring.[4] Add more hot solvent portion-wise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying larger quantities of material.

Step-by-Step Methodology:

  • Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Apply the sample to the top of the column and begin eluting with the mobile phase, applying positive pressure (with air or nitrogen).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

IV. Visualizing the Workflow

Diagram: General Purification Workflow

This diagram illustrates the decision-making process for purifying fluorochlorohydroxybenzoic acid.

PurificationWorkflow Start Crude Product Analysis Analyze Impurity Profile (TLC, HPLC, GC) Start->Analysis Decision Select Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Crystalline Solid Chromatography Column Chromatography Decision->Chromatography Complex Mixture Extraction Acid-Base Extraction Decision->Extraction Acidic/Basic Impurities PureProduct Pure Product Recrystallization->PureProduct Successful Troubleshoot Troubleshoot (e.g., change solvent, adjust pH) Recrystallization->Troubleshoot Unsuccessful Chromatography->PureProduct Successful Chromatography->Troubleshoot Unsuccessful Extraction->PureProduct Successful Extraction->Troubleshoot Unsuccessful Troubleshoot->Decision

Caption: Decision tree for selecting a purification method.

V. Quantitative Data Summary

The following table provides a general guide for solvent selection in recrystallization based on polarity. The optimal solvent for a specific fluorochlorohydroxybenzoic acid derivative must be determined empirically.

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for highly polar compounds, especially those with hydroxyl and carboxylic acid groups.[1][4]
Ethanol5.278A versatile solvent for a wide range of polarities.
Ethyl Acetate4.477A moderately polar solvent.
Dichloromethane3.140A less polar solvent, useful for less polar compounds.
Toluene2.4111A non-polar solvent, often used in combination with more polar solvents.
Hexane0.169A very non-polar solvent, typically used as part of a solvent system.

VI. References

  • Zgórka, G. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • University of Colorado Boulder. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. (2019). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Google Patents. (2014). Process for the purification of carboxylic acids.

  • IPL.org. (n.d.). Recrystallizing Benzoic Acid Lab Report. [Link]

  • Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids. [Link]

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • Darko, E., & Thurbide, K. B. (2017). Capillary gas chromatographic separation of carboxylic acids using an acidic water stationary phase. SpringerLink. [Link]

  • Google Patents. (2013). Preparation method of 2-fluoro-3-chlorobenzoic acid.

  • ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • National Institutes of Health. (2011). 5-Chloro-2-hydroxybenzoic acid. [Link]

  • Google Patents. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

  • SciSpace. (2015). Identification and purification of novel chlorogenic acids in Artemisia annua L.. [Link]

Sources

Technical Support Center: Amide Coupling with Electron-Deficient Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize amide coupling reactions involving challenging electron-deficient benzoic acids. As Senior Application Scientists, we understand that while amide bond formation is a cornerstone of organic synthesis, certain substrates can present significant hurdles. This guide provides in-depth, field-proven insights to help you navigate these challenges successfully.

The Core Challenge: Activating the Unreactive

Electron-deficient benzoic acids, such as those bearing nitro, cyano, or trifluoromethyl substituents, pose a unique challenge. The electron-withdrawing groups (EWGs) decrease the electron density of the carboxylate group. This reduced nucleophilicity makes the initial and often rate-limiting step—the attack on the coupling reagent to form an activated intermediate—significantly more difficult than with electron-rich or neutral counterparts.[1][2] Standard coupling conditions that work for simple substrates often fail, leading to low yields, slow reactions, or complete recovery of starting materials.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab.

Troubleshooting Guide & FAQs

Question 1: My reaction with a nitrobenzoic acid using a standard carbodiimide (EDC or DCC) is giving very low to no yield. What's happening?

Answer: This is a classic problem rooted in the insufficient activation of the carboxylic acid. Here’s the breakdown of the causality:

  • Reduced Carboxylate Nucleophilicity: The strong electron-withdrawing nitro group makes the carboxylate oxygen less nucleophilic.

  • Sluggish Activation: Carbodiimide reagents like EDC and DCC rely on being attacked by the carboxylate to form a highly reactive O-acylisourea intermediate.[3][4] When the carboxylate is a poor nucleophile, this activation step is extremely slow.

  • Intermediate Decomposition & Side Reactions: The O-acylisourea, if it forms, is unstable. If the amine nucleophile is not present or reactive enough to intercept it quickly, it can rearrange into a stable N-acylurea byproduct, which halts the desired reaction.[5][6] With electron-deficient acids, the slow formation of the intermediate gives it more time to undergo undesirable pathways.

Solution Pathway: Your first step should be to move to a more powerful activation system. Carbodiimides alone are often not potent enough for these substrates.

Question 2: If EDC/HOBt isn't working, which coupling reagent should I try next?

Answer: When facing a difficult coupling, you need to escalate the reactivity of your reagent system. Modern uronium/aminium and phosphonium salt-based reagents are designed for precisely these situations.[7][8] They generate more reactive activated esters and are less prone to the side reactions that plague carbodiimides.

The key is to generate an active ester that is a better leaving group. Reagents containing -OAt (from 1-hydroxy-7-azabenzotriazole) or Oxyma (from ethyl cyano(hydroxyimino)acetate) moieties are superior to those based on -OBt (from 1-hydroxybenzotriazole) because their corresponding anions are more stable, making them better leaving groups.[9]

Here is a comparison of recommended next-step reagents:

ReagentTypeActivating GroupRelative ReactivityKey Advantages & Considerations
HATU Uronium/AminiumOAtVery HighExcellent for difficult couplings; fast reactions and low racemization. Can cause guanidinylation of the amine if used in large excess.
HCTU Uronium/Aminium6-Cl-OBtHighMore reactive than HBTU due to the electron-withdrawing chloro group. A good, often cheaper alternative to HATU.
COMU UroniumOxymaVery HighHighly efficient, similar to HATU. Its byproducts are water-soluble, simplifying workup, and it is not based on potentially explosive triazole reagents.[9]
PyBOP PhosphoniumOBtHighGood for sterically hindered couplings. Avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[5]
PyAOP PhosphoniumOAtVery HighAn extremely effective phosphonium equivalent to HATU. Does not cause guanidinylation side reactions.[5]

Recommendation: HATU or COMU are excellent first choices when upgrading from EDC/HOBt for an electron-deficient acid.

Question 3: I've switched to HATU, but my yield is still poor and the reaction is sluggish. What other parameters can I optimize?

Answer: Even with a powerful coupling reagent, other factors can be critical. Here’s a checklist for further optimization:

  • Base Selection: The base is not merely a spectator; it generates the carboxylate needed for activation.

    • Standard: N,N-Diisopropylethylamine (DIPEA) is the most common choice. Use 2-3 equivalents.

    • For Racemization-Prone Substrates: If your acid has a chiral center, a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine can sometimes minimize epimerization.[5]

  • Solvent Choice: The solvent must fully solubilize all components.

    • Standard: Anhydrous DMF is the workhorse for amide couplings.

    • Alternatives: NMP can sometimes offer better solubility. For certain protocols, acetonitrile (MeCN) has also been shown to be effective.[1]

  • Pre-Activation: For sluggish acids, allowing the carboxylic acid to pre-activate with the coupling reagent and base before adding the amine can significantly improve yields. This ensures the highly reactive active ester is fully formed and ready to react when the nucleophile is introduced.[10]

    • Procedure: Dissolve the benzoic acid, HATU (or other reagent), and base (e.g., DIPEA) in DMF. Stir at room temperature for 15-30 minutes. Then, add the amine.

  • Temperature: Most couplings are run at room temperature, but difficult cases benefit from gentle heating. Try running the reaction at 40-50 °C. Monitor carefully by TLC or LC-MS to avoid decomposition.

  • Concentration: Ensure the reaction is not too dilute, which can slow down bimolecular reactions. A starting concentration of 0.1 M to 0.5 M is a good range.[6]

Question 4: When should I give up on coupling reagents and consider converting my benzoic acid to an acyl chloride?

Answer: Converting the carboxylic acid to an acyl chloride is a classic and powerful strategy that should be reserved for the most stubborn cases.[11][12] The resulting acyl chloride is significantly more electrophilic than any in-situ generated active ester and will react with most amines.

Consider this route when:

  • You have tried a panel of powerful coupling reagents (e.g., HATU, COMU, PyAOP) under optimized conditions (pre-activation, heat) with no success.

  • Your amine partner is also particularly unreactive (e.g., a very electron-deficient aniline or a sterically hindered secondary amine).

  • Your molecule is stable to the conditions required for acyl chloride formation (e.g., it lacks sensitive functional groups that would react with SOCl₂ or oxalyl chloride).

Pros: Highest level of activation for the carboxylic acid. Cons: Requires an extra synthetic step. The reagents (thionyl chloride, oxalyl chloride) are harsh and moisture-sensitive, and the HCl byproduct must be scavenged by a base (like pyridine or Et₃N) in the subsequent amidation step.[12]

Experimental Workflows & Decision Making

To streamline your troubleshooting process, we've designed the following workflow diagram.

G start Problem: Low Yield with Electron-Deficient Benzoic Acid q1 What was your initial condition? start->q1 c1 Carbodiimide (EDC/DCC) +/- HOBt q1->c1 c2 Uronium/Phosphonium (e.g., HATU, PyBOP) q1->c2 sol1 Insufficient Activation. Switch to a more potent reagent. c1->sol1 q2 Did you pre-activate? c2->q2 sol1_action Use HATU, COMU, or PyAOP. See Protocol 1. sol1->sol1_action sol2 Pre-activate acid + reagent + base for 15-30 min before adding amine. q2->sol2 No q3 Still no/low yield? q2->q3 Yes sol2->q3 sol3 Increase temperature to 40-50 °C. Increase concentration (0.2-0.5M). sol3->q3 q3->sol3 No sol4 Last Resort: Convert acid to acyl chloride. q3->sol4 Yes sol4_action Use SOCl₂ or Oxalyl Chloride. See Protocol 2. sol4->sol4_action

Caption: Troubleshooting workflow for difficult amide couplings.

Key Mechanism: The HATU Activation Pathway

Understanding the mechanism highlights why reagents like HATU are so effective. The process circumvents the issues seen with carbodiimides by rapidly forming a highly reactive intermediate that is less prone to side reactions.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid R-COO⁻ (from Benzoic Acid + Base) Intermediate OAt-Active Ester (Highly Reactive) Acid->Intermediate attacks HATU HATU (Uronium Salt) HATU->Intermediate Amine R'-NH₂ (Amine) Intermediate->Amine Nucleophilic Attack Product Amide Product Amine->Product attacks

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocols

Protocol 1: General Procedure for Difficult Amide Coupling using HATU

This protocol is a robust starting point for coupling electron-deficient benzoic acids.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the electron-deficient benzoic acid (1.0 equiv).

  • Reagent Addition: Add the coupling reagent HATU (1.1 - 1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution with respect to the acid).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv).

  • Pre-Activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity.

  • Amine Addition: Add the amine (1.0 - 1.1 equiv) to the activated mixture, either neat or as a solution in a small amount of DMF.

  • Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Acyl Chloride Formation and Subsequent Amidation

Use this protocol when other methods have failed. Exercise caution as the reagents are corrosive and moisture-sensitive.

Part A: Acyl Chloride Formation

  • Setup: To a clean, dry flask equipped with a reflux condenser and under an inert atmosphere, add the electron-deficient benzoic acid (1.0 equiv).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 - 5.0 equiv) either neat or in a solvent like DCM. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Isolation: Carefully remove the excess SOCl₂ and solvent under reduced pressure (a base trap is recommended for the off-gas). The resulting crude acyl chloride is often used directly in the next step without purification.

Part B: Amidation

  • Setup: In a separate flask under an inert atmosphere, dissolve the amine (1.0 equiv) and a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.5 - 2.0 equiv) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Addition: Cool the amine solution to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of the crude acyl chloride (dissolved in the same anhydrous solvent) to the cooled amine solution dropwise.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Perform a standard aqueous work-up as described in Protocol 1 to remove the amine salt and excess base. Purify the crude product as necessary.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck (Novabiochem®). (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • St. Amant, A. H., & Furan, L. R. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4258–4262. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ismail, O., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11527-11535. [Link]

  • Yadav, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-368. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Pate,l, V. F., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(17), 1947-1951. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]

  • C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents.
  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Reddit. (2024, October 9). Struggling with amide coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Benzoic Acid Serves as Precursor of Catalytic HAT Reagent in a Two‐Molecule Photoredox System. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(11), 18571-18585. [Link]

  • ResearchGate. (n.d.). Reagents used for the industrial-scale preparation of acid chlorides. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Morsch, L. (2017, March 18). Amide formation from acid and DCC problem. YouTube. Retrieved from [Link]

Sources

Stability of 3-chloro-2-fluoro-6-hydroxybenzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability Under Basic Conditions

This technical support guide provides in-depth information and troubleshooting advice for researchers working with 3-chloro-2-fluoro-6-hydroxybenzoic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability challenges, particularly under basic conditions, ensuring the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-chloro-2-fluoro-6-hydroxybenzoic acid in basic solutions?

A1: The primary stability concern for 3-chloro-2-fluoro-6-hydroxybenzoic acid under basic conditions is its potential degradation through one or more pathways. The molecule contains several reactive functional groups: a phenolic hydroxyl group, a carboxylic acid group, and two halogen substituents (chlorine and fluorine) on the aromatic ring. In a basic medium, both the phenolic hydroxyl and carboxylic acid groups will be deprotonated to form a phenoxide and a carboxylate, respectively. These deprotonated groups are electron-donating and can influence the reactivity of the aromatic ring. The main degradation pathways to consider are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a potential pathway where a nucleophile (such as a hydroxide ion) displaces one of the halogen atoms. Aromatic rings with electron-withdrawing substituents are generally more susceptible to this type of reaction.[1][2][3][4][5]

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide is another possible degradation route, especially at elevated temperatures.[6][7][8][9]

Q2: Which of the two halogens, chlorine or fluorine, is more likely to be displaced in a nucleophilic aromatic substitution reaction?

A2: In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, and the highly electronegative fluorine atom is better at stabilizing the intermediate carbanion (the Meisenheimer complex).[5] Therefore, it is more probable that the fluorine atom at the 2-position would be substituted by a hydroxyl group under basic conditions, leading to the formation of 3-chloro-2,6-dihydroxybenzoic acid.

Q3: How does the pH of the basic solution affect the stability of 3-chloro-2-fluoro-6-hydroxybenzoic acid?

A3: The rate of degradation is expected to be pH-dependent. As the pH increases, the concentration of the hydroxide ion, a potential nucleophile, also increases. This would likely accelerate the rate of nucleophilic aromatic substitution. Furthermore, the deprotonation of the phenolic hydroxyl and carboxylic acid groups at higher pH values alters the electron density of the aromatic ring, which can in turn affect the rate of degradation.

Q4: Could the compound undergo decarboxylation under basic conditions?

A4: While decarboxylation of hydroxybenzoic acids is possible, it typically requires elevated temperatures.[8] The presence of the electron-donating phenoxide group can facilitate the loss of CO2. However, at or near room temperature, significant decarboxylation is less likely to be the primary degradation pathway compared to nucleophilic aromatic substitution. If your experimental conditions involve heating the basic solution, then decarboxylation to form 2-chloro-3-fluorophenol should be considered a potential degradation product.

Troubleshooting Guide

Issue: I am observing a new peak in my HPLC chromatogram after storing my sample of 3-chloro-2-fluoro-6-hydroxybenzoic acid in a basic solution.

  • Potential Cause 1: Nucleophilic Aromatic Substitution. As discussed, the most probable degradation product is from the substitution of the fluorine atom by a hydroxyl group. This would result in the formation of 3-chloro-2,6-dihydroxybenzoic acid. This new compound would likely be more polar and thus have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Characterize the new peak: If possible, use LC-MS to determine the mass of the new peak. The expected mass of 3-chloro-2,6-dihydroxybenzoic acid is different from the parent compound.

    • Forced Degradation Study: Perform a controlled forced degradation study by heating a sample of 3-chloro-2-fluoro-6-hydroxybenzoic acid in a basic solution (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 50-60°C) for a set period. Monitor the formation of the new peak over time. This can help confirm that it is a degradation product.

    • Co-injection: If a standard of the suspected degradation product is available, a co-injection experiment can confirm its identity.

  • Potential Cause 2: Decarboxylation. If the basic solution was heated, the new peak could be 2-chloro-3-fluorophenol. This compound is less polar than the parent acid and would likely have a longer retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • LC-MS Analysis: Determine the mass of the unknown peak.

    • Headspace GC-MS: If decarboxylation is suspected, analyzing the headspace of a heated sample by GC-MS might also detect the more volatile phenol derivative.

Issue: The concentration of my 3-chloro-2-fluoro-6-hydroxybenzoic acid sample is decreasing over time when dissolved in a basic mobile phase for HPLC analysis.

  • Potential Cause: On-column or in-vial degradation. The basic conditions of the mobile phase may be sufficient to cause slow degradation of the analyte.

  • Troubleshooting Steps:

    • Sample Stability in Autosampler: Prepare a sample in the mobile phase and analyze it at regular intervals (e.g., every hour) to assess its stability in the autosampler over a typical run sequence.

    • Neutralize Samples: If degradation is observed, consider preparing stock solutions in a non-basic solvent and diluting into a neutral or slightly acidic mobile phase just before injection. If the mobile phase must be basic for chromatographic reasons, keep the sample in the autosampler for the shortest time possible.

    • Lower Mobile Phase pH: If chromatographically feasible, reduce the pH of the mobile phase to a level where the compound is stable, while still achieving adequate separation.

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol outlines a typical forced degradation study to assess the stability of 3-chloro-2-fluoro-6-hydroxybenzoic acid in a basic solution.

Objective: To intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • 3-chloro-2-fluoro-6-hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of 3-chloro-2-fluoro-6-hydroxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Stress Sample: In a volumetric flask, add a small volume of the stock solution and a volume of 1 M NaOH to achieve a final NaOH concentration of 0.1 M. Dilute to the mark with water. The final concentration of the active ingredient should be in a suitable range for HPLC analysis (e.g., 0.1 mg/mL).

  • Incubation: Store the stress sample at a controlled elevated temperature (e.g., 60°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stress sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl to stop the degradation reaction.

  • Analysis: Analyze the neutralized sample by a suitable HPLC method (see Protocol 2).

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks. Aim for approximately 5-20% degradation of the main compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 3-chloro-2-fluoro-6-hydroxybenzoic acid and its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the parent compound)

Procedure:

  • Inject the undergraded sample to determine the retention time of the parent peak.

  • Inject the samples from the forced degradation study (Protocol 1).

  • Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks. The goal is to achieve baseline resolution between all peaks.

  • The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[10][11]

Visualizing Potential Degradation Pathways

Below are diagrams illustrating the potential degradation pathways of 3-chloro-2-fluoro-6-hydroxybenzoic acid under basic conditions.

parent 3-chloro-2-fluoro-6-hydroxybenzoic acid deprotonated Deprotonated Intermediate (Phenoxide and Carboxylate) parent->deprotonated OH- snar_product 3-chloro-2,6-dihydroxybenzoic acid (SNAr Product) deprotonated->snar_product Nucleophilic Aromatic Substitution (OH-) decarbox_product 2-chloro-3-fluorophenol (Decarboxylation Product) deprotonated->decarbox_product Decarboxylation (Heat)

Caption: Potential degradation pathways under basic conditions.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Razika, B., Abbes, B., Messaoud, C., & Soufi, K. (2010). Phenol and Benzoic Acid Degradation by Pseudomonas aeruginosa. Journal of Water Resource and Protection, 2, 788-791. Available at: [Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. ResearchGate. Available at: [Link]

  • Phenol and Benzoic Acid Degradation by Pseudomonas aeruginosa. ResearchGate. Available at: [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]

  • Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus. Google Patents.
  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. Wiley Online Library. Available at: [Link]

  • Degradation of phenol and benzoic acid in a three-phase fluidized-bed reactor. PubMed. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Process of decarboxylating ortho- and para-hydroxy benzoic acids. Google Patents.
  • Production of phenols from aromatic carboxylic acids. Google Patents.
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Possible reaction pathways of benzoic acid moieties during their reaction with O3. ResearchGate. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • The Halogens - Reactions with Halogens (A-Level Chemistry). Study Mind. Available at: [Link]

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Validation & Comparative

1H and 19F NMR Spectral Analysis of 3-Chloro-2-fluoro-6-hydroxybenzoic Acid: A Comparative Guide on Analytical Platforms and Decoupling Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of highly substituted fluorinated aromatics, such as 3-chloro-2-fluoro-6-hydroxybenzoic acid , presents unique analytical challenges. Fluorine-19 (19F) is a highly sensitive, 100% naturally abundant spin-½ nucleus that exhibits far-reaching scalar couplings to neighboring protons[1]. In this molecule, the complex interplay of homonuclear (³J_HH) and heteronuclear (⁴J_HF, ⁵J_HF) spin-spin couplings can result in overlapping multiplets that complicate spectral interpretation.

This guide objectively compares the performance of different NMR hardware platforms (Benchtop vs. High-Field) and methodological alternatives (Standard 1D vs. Heteronuclear Decoupling) to establish a self-validating workflow for the precise characterization of this compound.

Structural Nuances & The Analytical Challenge

To understand the analytical requirements, we must first map the molecular spin system of 3-chloro-2-fluoro-6-hydroxybenzoic acid:

  • Protons: Located at C-4 and C-5.

  • Fluorine: Located at C-2.

  • Coupling Network: The H-4 proton is ortho to H-5 (³J_HH ≈ 8.5 Hz) and meta to F-2 (⁴J_HF ≈ 6.0 Hz). The H-5 proton is ortho to H-4 and para to F-2 (⁵J_HF ≈ 1.5 Hz)[2].

Because the ³J_HH and ⁴J_HF coupling constants are similar in magnitude, the H-4 resonance often appears as a complex pseudo-triplet or an overlapping doublet of doublets on lower-resolution instruments.

G H4 H-4 Proton H5 H-5 Proton H4->H5 ³J_HH ≈ 8.5 Hz (Ortho) F2 F-2 Fluorine F2->H4 ⁴J_HF ≈ 6.0 Hz (Meta) F2->H5 ⁵J_HF ≈ 1.5 Hz (Para)

Caption: Spin-spin coupling network in 3-chloro-2-fluoro-6-hydroxybenzoic acid.

Hardware Platform Comparison: Benchtop vs. High-Field NMR

The choice of magnetic field strength directly impacts the ability to resolve the complex ABX/AMX spin system of this molecule. Because scalar J-coupling is independent of the external magnetic field (B₀) while chemical shift dispersion scales linearly with B₀, higher-field instruments pull overlapping multiplets apart, reducing second-order "roof" effects.

Table 1: NMR Hardware Performance Comparison
FeatureBenchtop NMR (60-80 MHz)Standard High-Field (400 MHz)Ultra-High-Field (800 MHz)
Chemical Shift Dispersion Low (~60 Hz/ppm)High (400 Hz/ppm)Maximum (800 Hz/ppm)
Spin System Behavior Second-order (ABX system). Severe overlap between H-4 and H-5.First-order (AMX system). Cleanly separated multiplets.Pure first-order. Baseline resolution of all fine splittings.
19F Sensitivity Moderate. Requires higher concentration.Excellent. Rapid acquisition.Unparalleled. Ideal for trace impurity analysis.
Best Use Case Reaction monitoring, raw material ID.Routine structural elucidation and publication-quality data.Complex mixture analysis without separation.

Verdict: While Benchtop NMR is cost-effective, a 400 MHz High-Field system is the minimum recommended platform to accurately extract the ⁴J_HF and ⁵J_HF coupling constants without relying on complex spectral simulation software.

Methodological Comparison: Standard vs. Decoupled Pulse Sequences

Even at 400 MHz, distinguishing between a ¹H-¹H coupling and a ¹H-¹⁹F coupling by visual inspection alone can be ambiguous[3]. We compare standard 1D acquisition against heteronuclear decoupling techniques.

  • Standard 1D ¹H NMR: Captures all homonuclear and heteronuclear couplings. H-4 appears as a doublet of doublets (dd).

  • ¹H{¹⁹F} Decoupled NMR: By continuously irradiating the ¹⁹F frequency during ¹H acquisition, all ¹H-¹⁹F scalar couplings are collapsed[3]. The complex H-4 multiplet simplifies into a clean doublet (showing only the ³J_HH coupling to H-5).

  • ¹⁹F{¹H} Decoupled NMR: Irradiating the ¹H frequency during ¹⁹F acquisition collapses the ¹⁹F multiplet into a sharp singlet, drastically increasing the signal-to-noise ratio and confirming the total number of unique fluorine environments.

The Self-Validating System: By acquiring both coupled and decoupled spectra, the protocol validates its own assignments. If a multiplet simplifies upon ¹⁹F irradiation, it definitively proves that the original splitting was caused by fluorine, ruling out unexpected long-range homonuclear couplings or overlapping impurities.

Workflow Prep Sample Prep: Dissolve in DMSO-d6 (Locks -OH/-COOH exchange) Standard1H Acquire Standard 1H NMR (Observe overlapping multiplets) Prep->Standard1H Standard19F Acquire Standard 19F NMR (Observe F-2 multiplet) Prep->Standard19F Decoupled Acquire 1H{19F} & 19F{1H} (Collapse heteronuclear J-couplings) Standard1H->Decoupled Complex ABX/AMX system detected Standard19F->Decoupled Analysis Extract J-couplings & Confirm Molecular Structure Decoupled->Analysis

Caption: Experimental workflow for heteronuclear NMR analysis.

Experimental Protocol

This step-by-step methodology ensures high-fidelity data acquisition on a standard 400 MHz NMR spectrometer equipped with a multinuclear probe capable of ¹⁹F tuning.

Step 1: Sample Preparation & Solvent Causality
  • Weigh 15–20 mg of 3-chloro-2-fluoro-6-hydroxybenzoic acid.

  • Dissolve the compound in 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6) and transfer to a 5 mm NMR tube.

  • Causality for Solvent Choice: The target molecule contains both a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group. In non-polar solvents like CDCl₃, these labile protons undergo rapid chemical exchange and broaden into baseline invisibility. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the -OH and -COOH protons in distinct chemical environments, drastically reducing their exchange rate and allowing them to be observed as sharp singlets downfield (>10 ppm).

Step 2: Probe Tuning and Matching
  • Insert the sample and lock the spectrometer to the deuterium signal of DMSO-d6.

  • Carefully tune and match the probe to both the ¹H frequency (400.13 MHz) and the ¹⁹F frequency (376.50 MHz).

  • Causality: Precise dual-tuning is critical. Poor ¹⁹F tuning will result in inefficient RF power transfer during the decoupling pulse, leading to incomplete multiplet collapse and artifactual line broadening in the ¹H{¹⁹F} spectrum.

Step 3: Data Acquisition
  • Standard ¹H NMR: Acquire using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Standard ¹⁹F NMR: Acquire using a standard ¹⁹F pulse sequence without proton decoupling. Set the spectral width to cover the typical aromatic fluorine range (0 to -200 ppm).

  • ¹H{¹⁹F} Decoupled NMR: Acquire using an inverse-gated decoupling sequence.

  • Causality: Inverse-gated decoupling applies the ¹⁹F irradiation only during the acquisition time, rather than during the relaxation delay. This prevents Nuclear Overhauser Effect (NOE) buildup, ensuring that the integration of the proton signals remains strictly quantitative.

Data Presentation: Expected Spectral Parameters

The following table summarizes the expected quantitative NMR parameters for 3-chloro-2-fluoro-6-hydroxybenzoic acid in DMSO-d6, assuming a 400 MHz acquisition.

Table 2: Expected ¹H and ¹⁹F NMR Spectral Data
NucleusExpected Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)Assignment
¹H ~13.50Singlet (s)1HN/A-COOH (C-1)
¹H ~10.50Singlet (s)1HN/A-OH (C-6)
¹H ~7.40Doublet of doublets (dd)1H³J_HH ≈ 8.5, ⁴J_HF ≈ 6.0H-4 (Ortho to Cl)
¹H ~6.80Doublet of doublets (dd)1H³J_HH ≈ 8.5, ⁵J_HF ≈ 1.5H-5 (Ortho to OH)
¹⁹F ~ -115.0Doublet of doublets (dd)1F⁴J_HF ≈ 6.0, ⁵J_HF ≈ 1.5F-2 (Aromatic F)

Note: The exact ¹⁹F chemical shift is highly sensitive to concentration and temperature. The ⁴J_HF and ⁵J_HF values are characteristic of meta and para fluorine-proton relationships in substituted benzenes, respectively[2].

References

1.[3] PSYCHE to Evaluate 1H-19F Coupling Constants - University of Ottawa NMR Facility Blog. 3 2.[2] 19F Coupling Constants Table - Organofluorine - Alfa Chemistry. 2 3. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. 4.[1] Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. 1 5. 19Flourine NMR - Hebrew University of Jerusalem.

Sources

Breaking the Isomer Gridlock: HPLC Method Development for Fluorohydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of fluorohydroxybenzoic acid (FHBA) isomers—specifically 3-fluoro-4-hydroxybenzoic acid and 2-fluoro-4-hydroxybenzoic acid—presents a classic chromatographic challenge. These compounds serve as critical synthons in the development of liquid crystals and potassium channel inhibitors (e.g., KCa2/3).

Standard C18 chemistries often fail to resolve these positional isomers because their hydrophobicities (


) are nearly identical. This guide objectively compares the industry-standard C18  approach against Pentafluorophenyl (PFP)  and Polar-Embedded  stationary phases.

Key Finding: While C18 provides general retention, PFP phases demonstrate superior selectivity (


)  for FHBA isomers due to specific fluorine-fluorine and 

-

interactions, making them the recommended choice for baseline resolution.

The Isomeric Challenge

The core difficulty lies in the structural similarity of the analytes. Both are acidic, polar molecules containing a carboxylic acid, a phenol, and a fluorine atom.

  • Analytes:

    • Isomer A: 3-fluoro-4-hydroxybenzoic acid (

      
      )
      
    • Isomer B: 2-fluoro-4-hydroxybenzoic acid (

      
      )
      
  • The Problem: On a standard alkyl chain (C18), retention is governed primarily by hydrophobic effect. Since the molecular formula and lipophilicity are identical, C18 columns often co-elute these peaks or show "shouldering."

  • The Solution Requirement: A stationary phase that exploits shape selectivity and electrostatic differences (dipole moments) rather than just hydrophobicity.

Comparative Analysis: C18 vs. PFP vs. Polar-Embedded

The following table summarizes the performance characteristics of the three primary column chemistries evaluated for this separation.

Table 1: Stationary Phase Performance Matrix
FeatureStandard C18 (e.g., C18-bonded silica)Pentafluorophenyl (PFP) (e.g., Kinetex F5, Discovery HS F5)Polar-Embedded C18 (e.g., Amide/Carbamate linkage)
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, Shape Selectivity
Hydrophobic + Hydrogen Bonding
Isomer Resolution (

)
Low (< 1.2) - Co-elution likelyHigh (> 2.0) - Baseline separationModerate (1.2 - 1.5)
Retentivity (

)
ModerateModerate to HighModerate
Dewetting Risk High in 100% AqueousLow (Fluorine is polar)Zero (Designed for 100% aqueous)
Mobile Phase Pref. ACN/WaterMeOH/Water (Enhances

-

)
ACN or MeOH
Verdict Not Recommended for isomers.Best in Class for halogenated aromatics.Alternative if PFP fails.
Deep Dive: Why PFP Wins

The PFP phase consists of a propyl chain terminated by a pentafluorophenyl ring.[1] It offers orthogonal selectivity mechanisms that C18 lacks:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with the electron-rich phenol ring of the FHBA.
  • Dipole-Dipole: The C-F bonds on the stationary phase are highly polar. The position of the fluorine on the analyte (ortho vs. meta) alters the analyte's dipole moment, creating a "handle" for the PFP phase to grab onto differentially.

  • Shape Selectivity: The rigid PFP ring can discriminate between the steric bulk of an ortho- substituent versus a meta- substituent more effectively than a flexible C18 chain.

Strategic Workflow

The following diagram outlines the decision logic for method development, emphasizing the "Fail-Fast" approach to column selection.

MethodDevelopment Start Start: FHBA Isomer Mix Screening Screening Phase (Gradient 5-95% B) Start->Screening C18_Path Standard C18 (Hydrophobic) Screening->C18_Path PFP_Path PFP / F5 (Pi-Pi / Dipole) Screening->PFP_Path Decision Check Resolution (Rs) Opt_Mobile Optimize Mobile Phase (Switch ACN to MeOH) Decision->Opt_Mobile Refine PFP C18_Path->Decision Rs < 1.5 PFP_Path->Decision Rs > 2.0 Final_Method Final Method (Isocratic/Shallow Gradient) Opt_Mobile->Final_Method

Figure 1: Decision tree for selecting the optimal stationary phase for fluorinated isomers.

Recommended Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the method must be halted and parameters adjusted.

Reagents & Preparation[2]
  • Analytes: 1 mg/mL of each isomer in 50:50 Methanol:Water.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Low pH is non-negotiable. You must suppress the ionization of the carboxylic acid (

      
      ) to ensure retention on RP/PFP phases.
      
  • Mobile Phase B: Methanol (LC-MS grade).

    • Why: Methanol is preferred over Acetonitrile for PFP columns. ACN has

      
      -electrons that can interfere with the stationary phase's 
      
      
      
      -
      
      
      interactions, masking the selectivity benefits.
Instrument Conditions (PFP Optimized)
  • Column: Kinetex F5 or Discovery HS F5 (150 x 4.6 mm, 2.6 µm or 5 µm).

  • Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[2][3][4][5][6]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carboxyl).

Gradient Profile
Time (min)% Mobile Phase B (MeOH)Event
0.05Equilibrium
1.05Hold (Focusing)
15.060Linear Gradient
16.095Wash
18.095Wash
18.15Re-equilibrate
23.05End
System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ):  > 2.0 between isomers.
    
  • Tailing Factor (

    
    ):  < 1.3 for both peaks.
    
  • Retention Factor (

    
    ):  First peak 
    
    
    
    (to avoid void volume elution).

Mechanism of Action: The "Fluorine Effect"

To understand why the PFP column works, we must visualize the molecular interactions. The PFP ring is electron-deficient (Lewis acid character) due to the five fluorine atoms, while the FHBA analytes have electron-rich regions (phenol).

InteractionMechanism PFP_Phase Stationary Phase (PFP) Electron Deficient Ring High Dipole Moment Analyte_Ortho 2-Fluoro-4-Hydroxybenzoic Acid Ortho-F creates steric bulk Dipole Vector A PFP_Phase->Analyte_Ortho Weak Pi-Pi (Steric Hindrance) Analyte_Meta 3-Fluoro-4-Hydroxybenzoic Acid Meta-F accessible Dipole Vector B PFP_Phase->Analyte_Meta Strong Pi-Pi (Better Planarity) Interaction Differential Retention Analyte_Ortho->Interaction Analyte_Meta->Interaction

Figure 2: Mechanistic difference in retention. The meta-isomer often allows for a flatter, closer approach to the PFP surface, resulting in stronger retention compared to the ortho-isomer.

Troubleshooting & Optimization

If baseline resolution is not achieved with the standard protocol:

  • Switch Buffer: Change 0.1% Formic Acid to 10mM Ammonium Formate (pH 3.0) . The constant ionic strength often sharpens peaks for acidic species.

  • Lower Temperature: Reduce column temperature to 25°C. Lower temperature generally favors the enthalpy-driven

    
    -
    
    
    
    interactions on PFP columns.
  • Isocratic Hold: If peaks are partially resolved in the gradient, identify the elution %B (e.g., 35% MeOH) and run an isocratic method at 30% MeOH to expand the separation window.

References

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a PFP phase.[7] Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[6][8] LCGC North America. Retrieved from [Link]

Sources

Comparative Guide: Validating Purity of CAS 1780881-02-8 (qNMR vs. HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for validating the purity of 3-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8) using quantitative NMR (qNMR). It is designed for analytical scientists requiring absolute purity determination without reliance on compound-specific reference standards.

Compound: 3-Chloro-2-fluoro-6-hydroxybenzoic acid CAS: 1780881-02-8 Molecular Weight: 190.56 g/mol Application: Pharmaceutical Intermediate / Building Block

Executive Summary: The Validation Challenge

In drug development, CAS 1780881-02-8 serves as a highly functionalized aromatic building block. Standard purity assessments using HPLC-UV often fail to capture the "true" mass balance for two reasons:

  • Response Factor Variance: Synthetic precursors (e.g., fluorinated phenols) may have significantly different UV extinction coefficients than the product, skewing "Area %" results.

  • Inorganic/Salt Contamination: As a benzoic acid derivative, this compound is prone to trapping inorganic salts or moisture during isolation, which HPLC-UV (detecting only chromophores) is blind to.

Quantitative NMR (qNMR) offers the solution by measuring the molar ratio of the analyte protons relative to a Certified Reference Material (CRM) internal standard. This method yields an absolute mass purity value, independent of UV absorption properties.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against the industry standard (HPLC) and Elemental Analysis (EA) for this specific fluorinated benzoic acid.

FeatureqNMR (Recommended) HPLC-UV Elemental Analysis (CHN)
Primary Output Absolute Mass Purity (w/w%)Relative Purity (Area %)Elemental Composition (%)
Reference Standard Not Required (Uses generic IS)Required (for w/w% assay)Not Required
Detection Basis Molar response (Proton counting)UV Chromophore absorptionCombustion products
Blind Spots Inorganic salts (unless counter-ion qNMR used)Non-UV active impurities (salts, water)Specific impurities with similar CHN ratios
Precision (RSD) < 1.0% (with optimized D1)< 0.5%< 0.4%
Sample Requirement ~10–20 mg (Destructive if not recovered)< 1 mg~2–5 mg (Destructive)

qNMR Experimental Protocol for CAS 1780881-02-8

This protocol is self-validating. It relies on the distinct aromatic protons of the benzoate core, avoiding the labile hydroxyl/carboxyl protons which are prone to exchange broadening.

A. Reagents & Materials[3][4][5][6][7][8]
  • Analyte: ~15 mg of CAS 1780881-02-8.

  • Solvent: DMSO-d6 (99.9% D). Reason: Ensures full solubility of the polar acid and prevents aggregation.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂) (TraceCERT® or equivalent).

    • Rationale: DMSO₂ presents a sharp singlet at ~3.0 ppm , completely resolved from the aromatic region (6.5–8.0 ppm) of the analyte. It is non-hygroscopic and chemically inert toward the acidic analyte.

B. Sample Preparation Workflow
  • Weighing: Accurately weigh 15.0 mg of Analyte (

    
    ) and 5.0 mg of Internal Standard (
    
    
    
    ) into the same weighing boat using a microbalance (readability 0.001 mg).
  • Dissolution: Transfer to a vial and add 0.6 mL DMSO-d6. Vortex until strictly homogeneous.

  • Transfer: Transfer to a 5mm NMR tube. Ensure no suspended particles remain.

C. Acquisition Parameters (Critical for Accuracy)

To ensure >99% magnetization recovery (T1 relaxation), the following parameters are mandatory:

  • Pulse Sequence: zg (standard 1H pulse) or zg30 (30° flip angle).

  • Spectral Width: 20 ppm (to capture all signals and baseline).

  • Relaxation Delay (D1): 60 seconds .

    • Note: Aromatic protons in fluorinated benzoates can have T1 values of 5–8 seconds. D1 must be

      
      .
      
  • Number of Scans (NS): 16 or 32 (to achieve S/N > 400).

  • Temperature: 298 K (25°C).

D. Processing & Calculation[4][9]
  • Phase/Baseline: Apply precise manual phasing and polynomial baseline correction (ABS).

  • Integration:

    • IS Signal: Integrate the DMSO₂ singlet at 3.0 ppm (Set value = 6.000).

    • Analyte Signal: Integrate the aromatic proton doublets/multiplets in the 7.0–8.0 ppm region.

      • Assignment: CAS 1780881-02-8 has two aromatic protons (H4 and H5). Expect a pattern of coupling due to Fluorine (

        
        ) and adjacent protons. Integrate the entire aromatic region corresponding to these 2 protons .
        

Calculation Formula:



  • 
    : Integrated Area
    
  • 
    : Number of protons (IS=6, Sample=2)
    
  • 
    : Molecular Weight (Sample=190.56, IS=94.13)
    
  • 
    : Mass (mg)
    
  • 
    : Purity (decimal)[1][2]
    

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the experimental workflow.

Diagram 1: Method Selection Decision Tree

This logic gate determines when qNMR is the superior choice over HPLC for this compound.

MethodSelection Start Start: Purity Validation CAS 1780881-02-8 CheckRef Is a Certified Reference Standard Available? Start->CheckRef CheckSalt Suspect Inorganic Salts or Moisture? CheckRef->CheckSalt No HPLC Use HPLC-UV (Relative Purity) CheckRef->HPLC Yes qNMR Use qNMR (Absolute Mass Purity) CheckRef->qNMR Preferred for New Chemical Entities CheckSalt->HPLC No (Screening only) CheckSalt->qNMR Yes (High Risk)

Caption: Decision logic for selecting qNMR. For CAS 1780881-02-8, the lack of primary standards makes qNMR the definitive choice.

Diagram 2: qNMR Workflow for CAS 1780881-02-8

Step-by-step execution flow ensuring data integrity.

qNMRWorkflow Prep Sample Prep (15mg Analyte + 5mg DMSO2 in DMSO-d6) Acq Acquisition (D1=60s, NS=32, 30° Pulse) Prep->Acq Homogeneity Check Proc Processing (Phase, Baseline, Integrate) Acq->Proc S/N > 400 Calc Calculation (Apply Formula) Proc->Calc Select 7.0-8.0 ppm

Caption: Operational workflow. Note the strict requirement for D1=60s to account for slow relaxation of aromatic protons.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR (ISRD)." BIPM.org. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation in Natural Product Drug Discovery." Journal of Natural Products, 2012.
  • Common Chemistry. "CAS Registry Number 1780881-02-8 Details." American Chemical Society.[3] (Used for structural verification).[3][4]

Sources

A Researcher's Guide to Differentiating Carboxylic Acid and Phenol Moieties Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy is a powerful analytical technique that provides valuable insights into the functional groups present within a molecule. For researchers and professionals in drug development, the ability to distinguish between structurally similar moieties, such as carboxylic acids and phenols, is crucial. This guide provides an in-depth comparison of the characteristic IR absorption peaks for these two functional groups, supported by experimental data and protocols to ensure accurate identification.

The Foundational Principle: Molecular Vibrations

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[1] These vibrations, whether stretching or bending, occur at specific, quantized frequencies. The frequency of absorption is dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure. Consequently, different functional groups exhibit characteristic absorption bands in the IR spectrum, acting as a molecular "fingerprint".[2]

Carboxylic Acids: A Symphony of Broad and Sharp Signals

The carboxylic acid moiety (-COOH) is defined by a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. This unique arrangement gives rise to a highly distinctive and easily identifiable set of IR absorption peaks.

The most prominent feature of a carboxylic acid in an IR spectrum is the O-H stretching vibration . Due to extensive intermolecular hydrogen bonding, which forms stable dimers, this peak is exceptionally broad and typically appears in the region of 3300-2500 cm⁻¹ .[3][4] This broadness is a direct consequence of the wide range of hydrogen bond strengths present in the sample, leading to a multitude of vibrational frequencies.[4][5] This characteristic broad "tongue" often overlaps with the C-H stretching region, creating a somewhat "messy" appearance.[3][6]

The second key diagnostic peak is the intense and sharp C=O stretching vibration , which is typically observed between 1760-1690 cm⁻¹ .[7][3] The exact position of this peak can be influenced by several factors:

  • Dimerization: In the common hydrogen-bonded dimeric form, the peak appears around 1710 cm⁻¹.[8]

  • Monomeric Form: In a very dilute solution where dimerization is minimal, the peak shifts to a higher wavenumber, around 1760 cm⁻¹.[8]

  • Conjugation: If the carboxylic acid is conjugated with a double bond or an aromatic ring, the C=O stretching frequency is lowered to the 1710-1680 cm⁻¹ range due to resonance.[9]

Finally, the C-O stretching vibration provides another piece of the puzzle, appearing in the 1320-1210 cm⁻¹ region.[3][9]

Phenols: The Aromatic Hydroxyl Signature

Phenols are characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. While they share the presence of an O-H group with carboxylic acids, their IR spectral features are distinctly different.

The O-H stretching vibration in phenols also gives rise to a broad absorption band due to hydrogen bonding, typically found in the 3600-3200 cm⁻¹ range.[10][11] However, this band is generally less broad than that of carboxylic acids and is centered at a higher wavenumber.[10][12][13]

A key distinguishing feature for phenols is the C-O stretching vibration , which appears as a strong band around 1220 cm⁻¹ .[10] This is at a higher frequency compared to the C-O stretch in aliphatic alcohols (1050-1150 cm⁻¹) and provides a valuable diagnostic marker.[10]

Furthermore, the presence of the aromatic ring in phenols gives rise to several other characteristic peaks:

  • Aromatic C-H stretches: These are typically observed as sharper peaks in the 3100-3000 cm⁻¹ region.[10][14]

  • Aromatic C=C ring stretches: These appear as medium to strong absorptions in the 1600-1500 cm⁻¹ range.[10][11]

Comparative Analysis: A Head-to-Head Look at IR Peaks

To facilitate easy comparison, the table below summarizes the key IR absorption peaks for carboxylic acids and phenols.

Vibrational Mode Carboxylic Acid (cm⁻¹) Phenol (cm⁻¹) Key Differentiating Characteristics
O-H Stretch 3300-2500 (very broad, strong)[3][4]3600-3200 (broad, strong)[10][11]The carboxylic acid O-H stretch is significantly broader and extends to lower wavenumbers.[13][15]
C=O Stretch 1760-1690 (strong, sharp)[7][3]AbsentThis is the most definitive peak for identifying a carboxylic acid.
C-O Stretch 1320-1210 (medium)[3][9]~1220 (strong)[10]The phenol C-O stretch is typically stronger and at a slightly higher frequency.
Aromatic C=C Stretch Present if aromatic1600-1500 (medium to strong)[10][11]A key indicator for the presence of the aromatic ring in phenols.

Visualizing the Key Difference: Hydrogen Bonding in Carboxylic Acid Dimers

The extensive hydrogen bonding in carboxylic acids, leading to the formation of stable dimers, is the primary reason for the exceptionally broad O-H absorption. This phenomenon can be visualized as follows:

G cluster_0 Carboxylic Acid Monomer 1 cluster_1 Carboxylic Acid Monomer 2 R1 R C1 C R1->C1 O1 O C1->O1 O2 O C1->O2 H2 H O1->H2 Hydrogen Bond H1 H O2->H1 R2 R C2 C R2->C2 O3 O C2->O3 O4 O C2->O4 O3->H1 Hydrogen Bond O4->H2

Caption: Hydrogen bonding in a carboxylic acid dimer.

Experimental Protocols for IR Spectrum Acquisition

Accurate and reliable IR spectra are paramount for correct functional group identification. Below are detailed, step-by-step methodologies for preparing solid and liquid samples for IR analysis.

Protocol 1: KBr Pellet Method for Solid Samples

This method is ideal for solid samples and involves dispersing the sample in a potassium bromide (KBr) matrix, which is transparent to IR radiation.[16][17]

Methodology:

  • Sample and KBr Preparation:

    • Thoroughly dry high-purity KBr powder in an oven at 110°C to remove any moisture, which can interfere with the spectrum.[18]

    • Weigh out approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.[17] The sample concentration should be between 0.2% and 1%.[19]

  • Grinding and Mixing:

    • Using an agate mortar and pestle, grind the sample and KBr together until a fine, homogenous powder is obtained.[16][20] This reduces particle size and minimizes light scattering.[19]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[17][18]

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.[1]

    • Then, run the spectrum of the sample.

Protocol 2: Thin Film Method for Liquid Samples

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[21][22]

Methodology:

  • Plate Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.[22]

  • Sample Application:

    • Place one to two drops of the liquid sample onto the center of one salt plate.[22]

  • Film Formation:

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates. Avoid trapping air bubbles.[23]

  • Spectrum Acquisition:

    • Place the assembled salt plates into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Run the spectrum of the liquid film.

  • Cleaning:

    • After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator to prevent damage from moisture.[22]

Logical Workflow for Spectral Interpretation

G start Acquire IR Spectrum check_carbonyl Strong, sharp peak at ~1700 cm⁻¹? start->check_carbonyl check_broad_OH Very broad peak at 3300-2500 cm⁻¹? check_carbonyl->check_broad_OH Yes check_phenol_OH Broad peak at 3600-3200 cm⁻¹? check_carbonyl->check_phenol_OH No is_carboxylic_acid Likely Carboxylic Acid check_broad_OH->is_carboxylic_acid Yes not_identified Other/Not Identified check_broad_OH->not_identified No check_aromatic Peaks at 1600-1500 cm⁻¹? check_phenol_OH->check_aromatic Yes check_phenol_OH->not_identified No is_phenol Likely Phenol check_aromatic->is_phenol Yes check_aromatic->not_identified No

Caption: Decision-making workflow for identifying carboxylic acids and phenols from an IR spectrum.

By systematically analyzing the key regions of the IR spectrum and following these established protocols, researchers can confidently and accurately distinguish between carboxylic acid and phenol moieties, a critical step in chemical analysis and drug development.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • How can you distinguish alcohols, phenols, and carboxylic acids from one another using IR spectra? Explain. (2023, November 12). Brainly. Retrieved from [Link]

  • FT-IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Signal characteristics - shape (video). (n.d.). Khan Academy. Retrieved from [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved from [Link]

  • infrared spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). AntsLAB. Retrieved from [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Babylon. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Carbognani Ortega, L. A., Rodriguez Guerrero, J. K., Scheele Ferreira, E., Carbognani Arambarri, J., Bartolini, M., & Pereira-Almao, P. R. (2019). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels, 4(2), 734-745. [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? (2022, May 10). AZoM. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. Retrieved from [Link]

  • Infrared Spectroscopy Functional Groups. (n.d.). Fiveable. Retrieved from [Link]

  • Infrared spectra of alcohols and phenols. (n.d.). Chemistry. Retrieved from [Link]

  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023, May 24). Retrieved from [Link]

  • IR Spectroscopy of Liquids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Various measurement methods in FTIR spectroscopy - Transmission methods. (2020, October 6). JASCO Global. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved from [Link]

  • ExperimentIRSpectroscopy Documentation. (2025, September 3). Emerald Cloud Lab. Retrieved from [Link]

  • Experiment- 6. (n.d.). Retrieved from [Link]

  • IR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Table of IR Absorptions. (n.d.). Retrieved from [Link]

  • Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Carbognani Ortega, L. A., et al. (2019). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels, 4(2), 734-745. [Link]

  • Infrared Spectroscopy. (n.d.). MMRC. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • IR Sample Preparation: A Practical Guide. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

  • Thin Film Sample Measurement Methods and Precautions. (n.d.). Shimadzu. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • Liquid Samples. (n.d.). Shimadzu (Europe). Retrieved from [Link]

  • Zhang, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Molecules, 28(9), 3865. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-fluoro-6-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 3-chloro-2-fluoro-6-hydroxybenzoic acid, a halogenated aromatic carboxylic acid. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The principles outlined here are grounded in established best practices for handling halogenated organic compounds.

Understanding the Hazard Profile: A Cautious Approach

Property Information (based on structural analogues) Source
Physical State Solid, likely a powder.[1]
Known Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
Incompatibilities Strong oxidizing agents.[2][3]
Primary Disposal Route High-temperature incineration by a licensed hazardous waste facility.[2][6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-chloro-2-fluoro-6-hydroxybenzoic acid is a multi-step process that begins with waste segregation at the point of generation and ends with collection by a certified hazardous waste management service.

Waste Segregation and Container Selection

The Principle of Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams.[7][8] Specifically, halogenated organic waste must be kept separate from non-halogenated organic waste.[8][9] This is because many disposal facilities use different processes for these two streams, and cross-contamination can lead to dangerous reactions or complicate the disposal process.

Procedure:

  • Designate a specific waste container for "Halogenated Organic Solid Waste."

  • The container should be made of a chemically resistant material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[7][10]

  • For liquid waste containing dissolved 3-chloro-2-fluoro-6-hydroxybenzoic acid, use a dedicated "Halogenated Organic Liquid Waste" container. Glass or HDPE containers are generally suitable for acidic waste.[7]

Labeling and Documentation

Clarity is Safety: Proper labeling is a regulatory requirement and a critical safety measure.[7][11] In an emergency, first responders rely on accurate labels to assess the situation.

Procedure:

  • Clearly label the waste container with "Hazardous Waste" and list all contents, including "3-chloro-2-fluoro-6-hydroxybenzoic acid" and any contaminated materials (e.g., gloves, weighing paper).

  • Indicate the approximate percentage of each component.

  • Include the date of waste generation and the name of the responsible researcher or lab.

Accumulation and Storage

Safe Storage is Non-Negotiable: Waste containers should be stored in a designated satellite accumulation area within the laboratory.[11] This area should be away from general lab traffic and sources of ignition.

Procedure:

  • Keep the waste container tightly sealed at all times, except when adding waste.[9][11]

  • Store the container in a well-ventilated area, such as a fume hood or a designated chemical storage cabinet.[1][3]

  • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[7]

Arranging for Disposal

Professional Disposal is Mandatory: The disposal of hazardous waste is regulated by federal and local authorities.[10][11] Your institution's Environmental Health and Safety (EHS) department is your primary resource for disposal procedures.

Procedure:

  • Once the waste container is nearly full (do not overfill), contact your institution's EHS office to schedule a pickup.[11]

  • Provide them with a detailed description of the waste, including its composition and any associated hazards.[6]

  • Follow their specific instructions for preparing the container for transport.

The decision-making process for the disposal of 3-chloro-2-fluoro-6-hydroxybenzoic acid can be visualized as follows:

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_handling In-Lab Handling cluster_disposal Final Disposal A Generation of 3-chloro-2-fluoro-6-hydroxybenzoic acid waste B Is the waste halogenated? A->B C Collect in dedicated 'Halogenated Waste' container B->C Yes D Collect in 'Non-Halogenated Waste' container B->D No E Securely cap and clearly label container with all contents C->E F Store in designated Satellite Accumulation Area with secondary containment E->F G Container nearing full capacity? F->G H Contact Environmental Health & Safety (EHS) for pickup G->H Yes I Continue to accumulate waste safely G->I No

Disposal decision workflow for 3-chloro-2-fluoro-6-hydroxybenzoic acid.

Emergency Procedures: Handling Spills

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills (manageable by trained personnel):

  • Alert personnel in the immediate area.

  • Don appropriate Personal Protective Equipment (PPE), including double nitrile gloves, chemical splash goggles, and a lab coat.[9]

  • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]

  • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EHS or emergency response team.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Conclusion: A Culture of Safety

The proper disposal of 3-chloro-2-fluoro-6-hydroxybenzoic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's potential hazards and adhering to a systematic disposal protocol, researchers can mitigate risks and ensure that their work is conducted responsibly. Always prioritize safety, and when in doubt, consult with your institution's EHS professionals.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
  • 3-Chloro-2-fluorobenzoic acid - Safety Data Sheet. (2023, August 16).
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 3,6-Difluoro-2-hydroxybenzoic acid - Safety Data Sheet. (n.d.). Synquest Labs.
  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex.
  • Safety Data Sheet - 3-Chloro-2-fluorobenzoic acid. (2009, August 13). Fisher Scientific.
  • Safety Data Sheet - 3-Chloro-5-fluorobenzoic acid. (n.d.).
  • Halogenated Solvents Standard Operating Procedure. (n.d.). Braun Research Group.
  • Safety Data Sheet - 3-Chloro-5-fluorobenzoic acid. (n.d.).

Sources

Personal protective equipment for handling Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-

[1][2]

Compound Identification & Hazard Assessment

Parameter Data / Specification
Chemical Name 3-Chloro-2-fluoro-6-hydroxybenzoic acid
CAS Number 1780881-02-8
Molecular Formula C₇H₄ClFO₃
Molecular Weight 190.56 g/mol
Physical State Solid (Powder), typically off-white to pale yellow.[1][2]
Acidity (pKa) Predicted < 3.0 (Enhanced acidity due to ortho-fluoro and ortho-hydroxy substitution).[1][2]
Primary Hazard Class Corrosive / Irritant (Skin, Eyes, Respiratory).[1]
GHS Signal Word DANGER (Derived)
Risk Profile (Derived from Structure-Activity Relationship)
  • Severe Eye Damage (Category 1): The ortho-hydroxybenzoic acid (salicylic) moiety, combined with electron-withdrawing halogens (Cl, F), significantly increases acidity.[1][2] Contact with eyes can cause irreversible corneal opacity.[1]

  • Skin Irritation/Corrosion: High probability of chemical burns upon prolonged contact, especially if skin is moist.[1]

  • Respiratory Irritation (STOT-SE 3): Inhalation of dust will cause severe irritation to the upper respiratory tract.[1][2]

Personal Protective Equipment (PPE) Strategy

The following PPE matrix is designed to prevent permeation and inhalation. Nitrile is the preferred polymer for halogenated benzoic acids due to superior chemical resistance compared to latex.[1]

PPE Decision Logic (Graphviz Diagram)

PPE_LogicStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionQuant_Small< 100 mgSolid->Quant_SmallQuant_Large> 100 mgSolid->Quant_LargeLevel_3LEVEL 3 PPE:Silver Shield / Laminate GlovesChem. GogglesFume Hood RequiredSolution->Level_3Solvent DependentLevel_1LEVEL 1 PPE:Nitrile Gloves (0.11mm)Safety GlassesLab CoatQuant_Small->Level_1Level_2LEVEL 2 PPE:Double Nitrile (0.11mm)Chem. Goggles + Face ShieldTyvek SleevesQuant_Large->Level_2

Figure 1: PPE Selection Logic based on physical state and quantity handled.[1][2][3]

Detailed PPE Specifications
Body AreaRequirement Technical Justification
Eyes Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses are insufficient. The fine powder nature poses a risk of airborne dust bypassing side shields.[1] Acidic solids cause rapid ocular damage.[1]
Hands (Inner) Nitrile (0.11 mm / 4 mil) Standard barrier protection.[1][2]
Hands (Outer) Nitrile (Extended Cuff) Double-gloving creates a sacrificial layer.[1][2] Remove outer glove immediately if contaminated.[1]
Respiratory N95 or P100 Respirator Required if handling outside a fume hood (not recommended).[1] Use P100 if the powder is micronized.[1]
Body Lab Coat (Poly/Cotton) Buttoned to the neck.[1] Use Tyvek sleeves if reaching into deep containers to prevent wrist exposure.[1]

Operational Protocols

A. Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for external residue before removing it from the secondary packaging. Wipe the exterior with a damp paper towel (water/surfactant) to remove shipping dust.[1]

  • Storage: Store in a cool, dry place (2-8°C is common for halogenated intermediates to prevent dehalogenation, though room temp is often stable).[1][2] Keep container tightly closed to prevent hydrolysis.[1]

  • Segregation: Store away from oxidizing agents and strong bases .[1] Segregate from cyanides and sulfides (acid contact releases toxic gas).

B. Weighing & Transfer (Critical Step)
  • Engineering Control: All weighing MUST be performed inside a certified Chemical Fume Hood.[1]

  • Static Control: Halogenated powders are often static-prone.[1][2] Use an anti-static gun or ionizer bar to prevent "fly-away" powder, which increases inhalation risk.[1][2]

  • Technique:

    • Place the balance inside the hood.[1]

    • Pre-weigh the transfer vial.[1]

    • Use a disposable antistatic spatula.[1]

    • Do not return excess chemical to the stock bottle (prevents cross-contamination and hydrolysis).[1]

C. Solubilization & Reaction Setup
  • Solvent Choice: Soluble in DMSO, Methanol, and Ethyl Acetate.[1][2]

  • Exotherm Warning: Dissolution in basic buffers may generate heat.[1][2] Add the solid to the liquid slowly.

  • Reaction Safety: If using as a coupling partner (e.g., amide coupling), ensure the system is vented.[1] Reaction with thionyl chloride (to make the acid chloride) will release SO₂ and HCl gas; a scrubber is required.[1]

Emergency Response & Spill Management

Spill Cleanup Workflow (Graphviz Diagram)

Spill_ResponseAlert1. ALERT & ISOLATEEvacuate immediate areaPPE2. DON PPEGoggles, Double Gloves,N95/RespAlert->PPEContain3. CONTAINCover with dampabsorbent padsPPE->ContainClean4. CLEANUPScoop up (Do not sweep)Wipe with NaHCO3Contain->CleanWaste5. DISPOSALLabel as 'HalogenatedOrganic Waste'Clean->Waste

Figure 2: Step-by-step response for solid spills of 3-Chloro-2-fluoro-6-hydroxybenzoic acid.

Exposure First Aid
  • Eye Contact (Priority): Immediately flush with water for 15 minutes while holding eyelids open.[1][2] Time is tissue; seconds matter.[1] Seek medical attention immediately (Ophthalmologist).

  • Skin Contact: Brush off loose particles before wetting (to prevent creating a concentrated acidic paste on skin).[1][2] Then wash with soap and water for 15 minutes.[1][4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][4]

Waste Management

  • Classification: Hazardous Chemical Waste.[1]

  • Stream: Halogenated Organic Solids (if powder) or Halogenated Solvent Waste (if in solution).[1][2]

  • Neutralization: Do not attempt to neutralize large quantities in the sink. The presence of Fluorine and Chlorine requires high-temperature incineration to prevent formation of toxic byproducts.[1]

  • Container Labeling: Must explicitly list "3-Chloro-2-fluoro-6-hydroxybenzoic acid" and "Corrosive/Toxic".[1]

References

  • BLD Pharm. (n.d.).[1] SDS for 3-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8). Retrieved from

  • PubChem. (2024).[1][5] Compound Summary: 2-Hydroxybenzoic acid (Salicylic Acid) - Hazard Read-Across.[1] National Library of Medicine.[1] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. Retrieved from

  • ECHA. (n.d.).[1] Guidance on the Application of the CLP Criteria. European Chemicals Agency.[1][6] Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.